Gluconasturtiin
Description
Structure
2D Structure
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-phenyl-N-sulfooxypropanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO9S2/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23)/t10-,12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIJIGYDFNXSET-LFHLZQBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964468 | |
| Record name | beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)benzenepropanimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-30-9 | |
| Record name | Gluconasturtiin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gluconasturtiin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)benzenepropanimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLUCONASTURTIIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/163ENC977A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Extraction of Gluconasturtiin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconasturtiin, a phenethyl glucosinolate, is a naturally occurring secondary metabolite found predominantly in cruciferous vegetables. Upon enzymatic hydrolysis by myrosinase, it yields phenethyl isothiocyanate (PEITC), a compound of significant interest in drug development due to its potential chemopreventive and antimicrobial properties. This guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its extraction, and an exploration of its biosynthetic pathway. The information presented herein is intended to support research and development efforts focused on this promising bioactive compound.
Natural Sources of this compound
This compound is widely distributed within the Brassicaceae family, with notable concentrations found in watercress (Nasturtium officinale) and horseradish (Armoracia rusticana)[1]. Its presence has also been documented in various other cruciferous vegetables, including broccoli sprouts and certain varieties of cabbage and mustard. The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the specific plant tissue.
Quantitative Data on this compound Content
The following table summarizes the quantitative data on this compound content in various Brassicaceae species, compiled from multiple studies. It is important to note that direct comparison between studies can be challenging due to variations in analytical methods, units of measurement, and whether the analysis was performed on fresh or dry weight.
| Plant Species | Plant Part | This compound Content | Unit | Reference |
| Armoracia rusticana (Horseradish) | Roots | ~11% of total glucosinolates | % of total glucosinolates | [1] |
| Nasturtium officinale (Watercress) | Shoots | 82.51% of total glucosinolates | % of total glucosinolates | |
| Brassica rapa (Komatsuna) | 14.58 | μmol/100 g FW | ||
| Brassica rapa (Yellow Sarson) | 7.10 | μmol/100 g FW | ||
| Brassica rapa (Tai Cai) | 6.84 | μmol/100 g FW | ||
| Brassica rapa (Chinese Cabbage) | 6.50 | μmol/100 g FW | ||
| Brassica oleracea (Kale - Siberian) | 1.26 | mg/100 g FW | [2] | |
| Brassica juncea | Present | |||
| Brassica nigra | Present | |||
| Broccoli Sprouts | Trace amounts | [3] |
Note: FW = Fresh Weight, DW = Dry Weight.
Biosynthesis of this compound
This compound is an aromatic glucosinolate biosynthesized from the amino acid L-phenylalanine in a multi-step pathway[1]. The core structure of glucosinolates is assembled through a series of enzymatic reactions involving cytochrome P450 monooxygenases (CYPs), UDP-glucosyltransferases (UGTs), and sulfotransferases (SOTs).
The key steps in the biosynthesis of this compound are:
-
Conversion of L-phenylalanine to phenylacetaldoxime: This initial step is catalyzed by cytochrome P450 enzymes of the CYP79 family.
-
Formation of a thiohydroximic acid intermediate: The aldoxime is further metabolized by a CYP83 family enzyme.
-
S-Glucosylation: A glucose molecule is added by a UDP-glucosyltransferase (UGT74 family).
-
Sulfation: The final step involves the sulfation of the desulfo-glucosinolate by a sulfotransferase to form this compound.
Figure 1: Biosynthesis pathway of this compound from L-phenylalanine.
Extraction of this compound
The extraction of this compound from plant material requires careful consideration of the methodology to ensure the inactivation of the myrosinase enzyme, which can otherwise lead to the degradation of the target compound. Several methods have been developed, with variations in the solvent system and extraction temperature.
General Workflow for this compound Extraction and Analysis
The overall process for extracting and quantifying this compound typically involves sample preparation, extraction, purification, and analysis by High-Performance Liquid Chromatography (HPLC).
Figure 2: General workflow for this compound extraction and analysis.
Experimental Protocols
Below are detailed protocols for three common methods of glucosinolate extraction.
Protocol 1: Hot Methanol Extraction
This is a widely used method that effectively inactivates myrosinase.
-
Sample Preparation:
-
Freeze-dry fresh plant material to a constant weight.
-
Grind the freeze-dried material to a fine powder using a mortar and pestle or a ball mill.
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) methanol, preheated to 75°C.
-
Vortex the tube for 30 seconds.
-
Incubate the tube in a heating block at 75°C for 10 minutes, with intermittent vortexing.
-
Centrifuge the tube at 13,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction on the pellet with another 1 mL of hot 70% methanol.
-
Pool the supernatants.
-
-
Purification and Analysis:
-
Proceed with anion-exchange chromatography for purification and subsequent HPLC analysis.
-
Protocol 2: Cold Methanol Extraction
This method is less hazardous as it avoids boiling solvents.
-
Sample Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% (v/v) methanol at room temperature.
-
Vortex the tube for 1 minute.
-
Place the tube on a shaker or rotator for 30 minutes at room temperature.
-
Centrifuge the tube at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Purification and Analysis:
-
Proceed with anion-exchange chromatography and HPLC analysis.
-
Protocol 3: Boiling Water Extraction
This method uses water as the extraction solvent.
-
Sample Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Extraction:
-
Weigh approximately 200 mg of the powdered plant material into a 15 mL centrifuge tube.
-
Add 5 mL of boiling deionized water.
-
Vortex the tube for 1 minute.
-
Incubate the tube in a boiling water bath for 10 minutes.
-
Cool the tube to room temperature.
-
Centrifuge at 4,000 x g for 15 minutes.
-
Collect the supernatant.
-
-
Purification and Analysis:
-
Proceed with anion-exchange chromatography and HPLC analysis.
-
Purification by Anion-Exchange Chromatography and Desulfation
For accurate quantification by HPLC, the extracted glucosinolates are typically purified and desulfated.
-
Column Preparation:
-
Prepare a small column with DEAE-Sephadex A-25 anion-exchange resin.
-
Equilibrate the column with an appropriate buffer (e.g., 20 mM sodium acetate, pH 5.5).
-
-
Loading and Washing:
-
Load the crude extract onto the column.
-
Wash the column with the equilibration buffer to remove impurities.
-
-
Desulfation:
-
Add a solution of purified aryl sulfatase (from Helix pomatia) to the column.
-
Incubate overnight at room temperature to allow for the enzymatic removal of the sulfate group, converting the glucosinolates to their desulfo-counterparts.
-
-
Elution:
-
Elute the desulfo-glucosinolates from the column with deionized water.
-
-
Analysis:
-
Analyze the eluate by reverse-phase HPLC with UV detection (typically at 229 nm). Quantification is performed by comparing the peak areas to that of a known standard (e.g., desulfo-sinigrin).
-
Conclusion
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and extraction of this compound for researchers and professionals in the field of drug development and natural product chemistry. The provided data, pathways, and protocols offer a solid foundation for further investigation and utilization of this valuable bioactive compound. The variability in this compound content across different plant sources and the importance of appropriate extraction techniques are critical considerations for obtaining high-quality extracts for research and development purposes.
References
The Role of Gluconasturtiin in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gluconasturtiin, a prominent aromatic glucosinolate found in Brassicaceae, plays a pivotal role in the sophisticated chemical defense systems of plants. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its enzymatic activation upon tissue damage, and its subsequent effects on herbivores and pathogens. We delve into the signaling pathways that regulate its production and present detailed experimental protocols for its analysis. Quantitative data are summarized to offer a clear perspective on its distribution and concentration under various conditions, aiming to facilitate further research and application in crop protection and drug development.
Introduction
Plants have evolved a remarkable array of chemical defenses to deter herbivores and resist pathogens. Among these, the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a classic example of a potent, inducible defense mechanism, particularly in the order Brassicales[1]. This compound (phenethyl glucosinolate) is a key player in this system, notable for its widespread distribution and defensive efficacy[2]. Upon tissue disruption, this compound is hydrolyzed by the enzyme myrosinase into phenethyl isothiocyanate (PEITC), a volatile and highly toxic compound that repels or harms a wide range of aggressors[2][3]. This guide explores the multifaceted role of this compound in plant defense, from its molecular synthesis to its ecological impact.
Biosynthesis and Metabolism of this compound
The biosynthesis of this compound is a multi-step process originating from the amino acid phenylalanine. This pathway involves chain elongation, formation of the core glucosinolate structure, and side-chain modifications[4][5].
Biosynthetic Pathway
The synthesis of this compound from phenylalanine involves a series of enzymatic reactions that are well-studied in model organisms like Arabidopsis thaliana[5]. The core structure is assembled through the catalytic activities of cytochromes P450 (CYP79 and CYP83 families), C-S lyases, S-glucosyltransferases, and sulfotransferases[4].
The "Mustard Oil Bomb": Enzymatic Activation
In intact plant cells, this compound is stored in the vacuole, physically separated from the myrosinase enzyme[1][6]. When the plant tissue is damaged by herbivore feeding or pathogen invasion, this compartmentalization is disrupted. Myrosinase then rapidly hydrolyzes the thioglucosidic bond of this compound, releasing glucose and an unstable aglycone. This aglycone spontaneously rearranges to form the biologically active phenethyl isothiocyanate (PEITC)[2][6].
Role in Plant Defense
The primary role of this compound is to act as a precursor to the toxic PEITC, which serves as a broad-spectrum defense compound.
Defense Against Herbivores
PEITC is a potent deterrent and toxin to a wide range of generalist herbivores[7][8]. Its pungent flavor and irritant properties discourage feeding, while at higher concentrations, it can be lethal. However, some specialist herbivores have evolved mechanisms to overcome this defense. For instance, the larvae of the diamondback moth (Plutella xylostella) can detoxify isothiocyanates, allowing them to feed on glucosinolate-containing plants[7].
Defense Against Pathogens
The breakdown products of this compound also exhibit antimicrobial properties, providing protection against fungal and bacterial pathogens[3][7]. PEITC can inhibit the growth and development of various plant pathogens, contributing to the overall disease resistance of the plant.
Quantitative Data on this compound
The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.
| Plant Species | Tissue | This compound Concentration | Conditions | Reference |
| Horseradish (Armoracia rusticana) | Root | 11% of total glucosinolates | Standard | [2] |
| Watercress (Nasturtium officinale) | Shoots | Higher concentration | 10-15°C vs 20-25°C | [9] |
| Watercress (Nasturtium officinale) | Shoots | 30-40% higher concentration | Long days vs short days | [9] |
| Watercress (Nasturtium officinale) | Shoots | 25-40% higher concentration | Red light enrichment | [9] |
| Brassica rapa | Taproot | Accumulation upon herbivory | Cabbage root fly feeding | [10] |
| Brassica nigra & B. juncea | Reproductive tissues | Up to 120 µmol g⁻¹ DM (total GSL) | Various growth stages | [11][12] |
Regulation of this compound Biosynthesis
The production of this compound is not static; it is dynamically regulated by a complex network of signaling pathways that respond to both biotic and abiotic stresses.
Defense Signaling Pathways
Plant defense against herbivores and pathogens is mediated by signaling molecules such as jasmonic acid (JA), salicylic acid (SA), and ethylene (ET)[13]. These hormones can act independently or synergistically to regulate the expression of genes involved in glucosinolate biosynthesis[13]. For instance, JA is strongly associated with the induction of defense responses against chewing herbivores and leads to an increase in glucosinolate levels[13][14].
Experimental Protocols
Accurate quantification and analysis of this compound are crucial for research in this field. The following is a generalized protocol for the extraction and analysis of intact glucosinolates by High-Performance Liquid Chromatography (HPLC).
Glucosinolate Extraction
This protocol is adapted from established methods for glucosinolate analysis[15][16][17][18].
Materials:
-
Plant tissue (fresh, frozen, or freeze-dried)
-
70% Methanol (MeOH)
-
Ultrapure water
-
Liquid nitrogen (for fresh tissue)
-
Centrifuge
-
Water bath
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
For fresh tissue, flash-freeze in liquid nitrogen and grind to a fine powder.
-
For freeze-dried tissue, grind to a fine powder.
-
-
Extraction:
-
Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% MeOH.
-
Vortex thoroughly for 30 seconds.
-
Incubate in a water bath at 75°C for 20 minutes to inactivate myrosinase.
-
Alternatively, sonicate for 20 minutes at room temperature[16].
-
-
Clarification:
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Storage:
-
Store the extracts at -20°C until analysis.
-
HPLC Analysis of Intact Glucosinolates
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)
Mobile Phase:
-
Solvent A: Ultrapure water
-
Solvent B: Acetonitrile
Gradient Elution (Example):
-
A linear gradient from 100% Solvent A to a desired concentration of Solvent B over a specified time, followed by a wash and re-equilibration step. The exact gradient will depend on the specific column and system used. A common gradient involves starting with a low percentage of acetonitrile and gradually increasing it.
Detection:
-
UV detection at 229 nm[15].
Quantification:
-
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a purified this compound standard. An internal standard (e.g., sinigrin) can be used to correct for variations in extraction and injection volume[15].
Conclusion and Future Directions
This compound is a vital component of the chemical defense arsenal of many cruciferous plants. Its biosynthesis, activation, and regulation are tightly controlled processes that are crucial for plant survival in the face of herbivory and pathogen attack. The detailed understanding of the this compound system not only provides insights into plant-insect and plant-pathogen interactions but also opens avenues for the development of novel crop protection strategies and potentially new therapeutic agents, given the known health benefits of glucosinolate breakdown products[3][6]. Future research should focus on elucidating the finer details of the regulatory networks governing this compound biosynthesis and its transport within the plant, as well as exploring the full spectrum of its ecological roles.
References
- 1. The Cellular and Subcellular Organization of the Glucosinolate–Myrosinase System against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Role of Glucosinolate Hydrolysis Products from Brassica Vegetable Consumption in Inducing Antioxidant Activity and Reducing Cancer Incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosinolate - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioprofilelabs.com [bioprofilelabs.com]
- 10. Both Biosynthesis and Transport Are Involved in Glucosinolate Accumulation During Root-Herbivory in Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Modulation of CYP79 Genes and Glucosinolate Profiles in Arabidopsis by Defense Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
Genetic Regulation of Gluconasturtiin Accumulation in Brassicaceae: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic mechanisms controlling the accumulation of gluconasturtiin, an aromatic glucosinolate, in plants of the Brassicaceae family. This compound and its hydrolysis product, phenethyl isothiocyanate (PEITC), are of significant interest due to their potential roles in plant defense and human health, including cancer chemoprevention.[1] This document details the biosynthetic pathway, key regulatory genes, and quantitative trait loci (QTLs) identified through various molecular techniques. It also provides detailed experimental protocols for major research methodologies in this field.
Biosynthesis of this compound
This compound is derived from the amino acid phenylalanine.[2] The biosynthesis is a multi-step process involving chain elongation, formation of the core glucosinolate structure, and secondary modifications.
The core structure formation begins with the conversion of the parent amino acid to an aldoxime, a reaction catalyzed by cytochrome P450 enzymes of the CYP79 family.[3][4][5] Subsequent steps involve the addition of a sulfur donor, glucosylation, and sulfation to form the final this compound molecule.[4][5]
References
- 1. Understanding of MYB Transcription Factors Involved in Glucosinolate Biosynthesis in Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Genome-Wide Association Study of Glucosinolate Metabolites (mGWAS) in Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Glucosinolate Content and Metabolism Related Genes in Different Parts of Chinese Flowering Cabbage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Glucosinolate-Myrosinase System: A Technical Guide to the Interaction of Gluconasturtiin and Myrosinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a sophisticated plant defense mechanism found in cruciferous vegetables.[1] This system plays a crucial role in protecting plants from herbivores and pathogens. Beyond its function in plant biology, the hydrolysis of glucosinolates by myrosinase produces isothiocyanates, compounds of significant interest in human health for their potential chemopreventive and therapeutic properties.[2] This technical guide provides an in-depth examination of the interaction between a specific glucosinolate, gluconasturtiin (phenethyl glucosinolate), and the enzyme myrosinase.
This compound is notably abundant in watercress (Nasturtium officinale) and horseradish (Armoracia rusticana).[1] Upon tissue damage, this compound comes into contact with myrosinase (a β-thioglucosidase), which is spatially segregated in intact plant cells.[2] This interaction initiates a hydrolytic cascade, leading primarily to the formation of phenethyl isothiocyanate (PEITC), a compound extensively studied for its anticancer activities.[2][3] Understanding the kinetics, influencing factors, and experimental methodologies of this interaction is paramount for researchers in agronomy, food science, and pharmacology.
The Enzymatic Reaction
Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in this compound. This enzymatic reaction proceeds in two main steps. First, myrosinase cleaves the glucose moiety from this compound, resulting in the formation of an unstable aglycone intermediate, thiohydroximate-O-sulfate. Subsequently, this intermediate undergoes a spontaneous Lossen rearrangement to yield the primary bioactive product, phenethyl isothiocyanate (PEITC).
The nature of the final hydrolysis products can be influenced by various factors, including pH, temperature, and the presence of specifier proteins.[3][4] Under acidic conditions, the formation of nitriles, such as phenethyl nitrile (PEN), may be favored over isothiocyanates.[3]
Quantitative Data
Myrosinase Activity and Optimal Conditions
The enzymatic activity of myrosinase is significantly influenced by environmental parameters such as temperature and pH. While specific kinetic data for this compound as a substrate is limited in publicly available literature, studies using the common substrate sinigrin provide valuable insights into the general behavior of myrosinase.
| Parameter | Value | Source Organism | Substrate | Reference |
| Optimal Temperature | 45°C | Watercress (Nasturtium officinale) | Sinigrin | [5] |
| 50°C | Shewanella baltica Myr-37 | Sinigrin | [3] | |
| Optimal pH | 7.0 - 9.0 | Watercress (Nasturtium officinale) | Sinigrin | [5] |
| 8.0 | Shewanella baltica Myr-37 | Sinigrin | [3] | |
| Myrosinase Activity (at 45°C) | 1.23 mM/min | Watercress (Nasturtium officinale) | Sinigrin | [5] |
| Myrosinase Activity (at pH 7 and 9) | 1.35 - 1.36 mM/min | Watercress (Nasturtium officinale) | Sinigrin | [5] |
Yield of Hydrolysis Products
The yield of phenethyl isothiocyanate (PEITC) from the hydrolysis of this compound is also dependent on reaction conditions.
| Condition | PEITC Concentration (ppm) | PEN Concentration | Source Organism | Reference |
| Temperature: 25°C | 601.1 | Not detected | Watercress (Nasturtium officinale) | [5] |
| Temperature: 45°C | Lower than at 25°C | Not detected | Watercress (Nasturtium officinale) | [5] |
| Temperature: 65°C | Lowest | Not detected | Watercress (Nasturtium officinale) | [5] |
| pH: 3 | Low | Detected | Watercress (Nasturtium officinale) | [5] |
| pH: 7 | Moderate | Lower than at pH 3 | Watercress (Nasturtium officinale) | [5] |
| pH: 9 | 561.1 | Lowest | Watercress (Nasturtium officinale) | [5] |
Experimental Protocols
Myrosinase Extraction from Watercress
A crude myrosinase extract can be prepared from fresh watercress.
-
Sample Preparation: Harvest fresh, healthy watercress and immediately freeze in liquid nitrogen to prevent enzymatic degradation.[5] Lyophilize the frozen samples and grind them into a fine powder.
-
Extraction: Dissolve 100 mg of the freeze-dried watercress powder in 10 ml of pure water.[5]
-
Incubation: Incubate the mixture at 30°C in a water bath for 2 hours to allow for enzyme extraction.[5]
-
Clarification: Filter the extract through a 0.45 µm membrane microfilter to obtain the crude myrosinase extract.[5]
Myrosinase Activity Assay (Using Sinigrin as Substrate)
This protocol describes the determination of myrosinase activity by measuring the reduction of a known substrate concentration.
-
Reaction Mixture: In a test tube, combine 2 ml of the crude myrosinase extract with 200 µl of 6.0 mM sinigrin solution.[5]
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C, 45°C, 65°C) for 20 minutes in a water bath.[5] For pH studies, conduct the reaction in a 0.01M Tris buffer of the desired pH (e.g., 3.0, 7.0, 9.0).[5]
-
Stopping the Reaction: The reaction is typically stopped by adding a solvent that denatures the enzyme, such as methanol, or by immediate analysis.
-
Quantification of Unreacted Substrate: The concentration of unreacted sinigrin is determined using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]
-
Mobile Phase: Isocratic elution with a suitable solvent system (e.g., water and acetonitrile).
-
Column: A C18 column is commonly used.
-
Detection: UV absorbance at 229 nm.[5]
-
-
Calculation of Activity: Myrosinase activity is calculated based on the amount of sinigrin hydrolyzed per unit of time.[5]
Analysis of this compound Hydrolysis Products (PEITC)
This protocol outlines the extraction and analysis of phenethyl isothiocyanate (PEITC) from the enzymatic reaction.
-
Enzymatic Hydrolysis: Dissolve 1 gram of freeze-dried watercress powder in 10 ml of deionized water and incubate at the desired temperature for 30 minutes to allow for the hydrolysis of this compound.[5]
-
Extraction: Add 20 ml of dichloromethane (DCM) to the aqueous mixture and shake mechanically for 60 minutes at 250 rpm.[5]
-
Phase Separation: Separate the organic (DCM) layer.
-
Drying and Cleanup: Dry the organic layer over anhydrous sodium sulfate and use Florisil for sample cleanup.[5]
-
Concentration: Concentrate the extract to approximately 1.0 ml using a rotary evaporator at 30°C.[5]
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Injection: Inject 1.0 µl of the concentrated extract into the GC-MS.[5]
-
GC Program: A typical temperature program starts at 50°C for 2 minutes, then increases to 270°C at a rate of 10°C/min.[5]
-
Injector and Transfer Line Temperatures: 200°C and 250°C, respectively.[5]
-
MS Scan Range: 50 to 400 m/z.[5]
-
Identification and Quantification: Identify PEITC based on its retention time and mass spectrum, and quantify using a standard curve prepared with a PEITC standard.[5]
-
Visualizations
Signaling Pathway of this compound Hydrolysis
Caption: Enzymatic hydrolysis of this compound by myrosinase.
Experimental Workflow for Myrosinase Activity and Product Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Temperature and pH on Myrosinase Activity and this compound Hydrolysis Products in Watercress - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
- 3. Characterization of a Novel Myrosinase with High Activity from Marine Bacterium Shewanella baltica Myr-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography-based determination of total isothiocyanate levels in human plasma: application to studies with 2-phenethyl isothiocyanate [pubmed.ncbi.nlm.nih.gov]
- 5. tost.unise.org [tost.unise.org]
The In Vivo Journey of Gluconasturtiin: A Technical Guide to its Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo bioavailability and metabolism of gluconasturtiin, a prominent glucosinolate found in cruciferous vegetables. Understanding the metabolic fate of this compound is critical for evaluating its potential health benefits and for the development of novel therapeutic agents. This document synthesizes quantitative data from various studies, details key experimental methodologies, and visualizes complex biological and experimental processes.
Quantitative Insights into this compound Bioavailability and Metabolism
The bioavailability of this compound is largely dictated by its conversion to the bioactive compound, phenethyl isothiocyanate (PEITC). The following tables summarize the pharmacokinetic parameters of PEITC in both preclinical (rat) and clinical (human) studies, as well as urinary excretion data, providing a quantitative basis for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Pharmacokinetic Parameters of Phenethyl Isothiocyanate (PEITC) in Rats Following Oral Administration
| Dose (µmol/kg) | Bioavailability (%) | Cmax (µM) | Tmax (h) | t½ (h) | Reference |
| 10 | 115 | 9.2 ± 0.6 | ~0.73 | 3.52 ± 0.35 | [1][2] |
| 100 | 93 | 42.1 ± 11.4 | ~0.73 | - | [1][2] |
| 0.5 mg/kg (~3 µmol/kg) | 77 | - | <1 | - | [3] |
| 5.0 mg/kg (~30 µmol/kg) | 23 | - | <1 | - | [3] |
Table 2: Pharmacokinetic Parameters of Phenethyl Isothiocyanate (PEITC) in Humans
| Administration | Cmax (nM) | Tmax (h) | t½ (h) | Reference |
| 100g watercress | 928.5 ± 250 | 2.6 ± 1.1 | 4.9 ± 1.1 | [4] |
| 40 mg PEITC (oral dose) | 640 - 1400 | 3 - 5.5 | - | [5] |
Table 3: Urinary Excretion of Phenethyl Isothiocyanate-N-acetylcysteine (PEITC-NAC) in Humans
| Study Population | Dose | Percentage of Dose Excreted as PEITC-NAC | Reference |
| Cigarette Smokers | 10 mg PEITC, 4 times/day | ~29% | [6] |
Experimental Protocols: A Methodological Deep Dive
This section provides detailed methodologies for key experiments cited in the study of this compound bioavailability and metabolism. These protocols are intended to serve as a practical guide for researchers in the field.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of PEITC in a rat model following oral and intravenous administration.[1][2][3]
2.1.1. Animal Model
-
Species: Sprague-Dawley or Wistar rats, male.
-
Age/Weight: 6-8 weeks old, weighing 150-250 g.
-
Acclimation: Animals are acclimated for at least one week prior to the experiment under controlled conditions (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water.
2.1.2. Dosing
-
Oral Administration:
-
PEITC is dissolved in a suitable vehicle, such as corn oil.
-
Administer the desired dose (e.g., 10 or 100 µmol/kg) via oral gavage.[2]
-
-
Intravenous Administration:
-
Dissolve PEITC in a vehicle suitable for intravenous injection (e.g., a mixture of ethanol, polyethylene glycol 400, and saline).
-
Administer the dose (e.g., 2 µmol/kg) via the lateral tail vein.[7]
-
2.1.3. Blood Sample Collection
-
Blood samples (approximately 200-250 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 45 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.[6]
-
Samples can be collected from the subclavian vein, saphenous vein, or via a surgically implanted catheter in the jugular vein.[6][8] The subclavian vein method allows for repeated sampling from conscious animals.[6]
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 2000 x g for 10-15 minutes at 4°C) and stored at -80°C until analysis.[6]
2.1.4. Urine and Feces Collection
-
Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).[9][10]
-
Urine samples should be collected in containers placed on ice or dry ice to minimize degradation.[10]
-
Samples are centrifuged to remove particulate matter and stored at -80°C.[10]
Quantification of PEITC and its Metabolites by HPLC-MS/MS
This protocol describes a sensitive and specific method for the quantification of PEITC and its primary metabolite, PEITC-NAC, in plasma and urine.[11][12][13][14]
2.2.1. Sample Preparation
-
Plasma:
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
Urine:
2.2.2. HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
A C18 reverse-phase column is typically used.
-
The mobile phase often consists of a gradient of acetonitrile and water, both containing a small amount of an additive like formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity.
-
The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for PEITC and PEITC-NAC are monitored.
-
An internal standard (e.g., deuterium-labeled PEITC) is used for accurate quantification.
-
Caco-2 Cell Permeability Assay
This in vitro assay is used to predict the intestinal permeability of compounds.[15][16][17][18]
2.3.1. Cell Culture
-
Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts).
-
The cells are cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions, mimicking the intestinal barrier.
2.3.2. Permeability Assay
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[15]
-
The test compound (e.g., PEITC) is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the A-to-B permeability.
-
To assess active efflux, the compound is added to the basolateral side, and samples are taken from the apical side (B-to-A permeability).
-
The concentration of the compound in the collected samples is quantified by HPLC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound, a typical experimental workflow for in vivo pharmacokinetic studies, and the logical relationship of factors influencing this compound bioavailability.
Caption: Metabolic pathway of this compound to PEITC-NAC.
Caption: In vivo pharmacokinetic study workflow.
Caption: Factors influencing this compound bioavailability.
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeated oral administration modulates the pharmacokinetic behavior of the chemopreventive agent phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A metabolic pathway for activation of dietary glucosinolates by a human gut symbiont - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 7. research.vt.edu [research.vt.edu]
- 8. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 9. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
Gluconasturtiin: A Technical Guide to its Structural Elucidation and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconasturtiin, a prominent member of the glucosinolate family of secondary metabolites, is a subject of increasing interest within the scientific community. Found abundantly in cruciferous vegetables such as watercress (Nasturtium officinale) and horseradish (Armoracia rusticana), this sulfur-containing compound and its hydrolysis products have demonstrated significant biological activities, including potent anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the structural elucidation of this compound, its key chemical properties, and detailed experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Structural Elucidation
The definitive structure of this compound, systematically named 1-S-[(1Z)-3-Phenyl-N-(sulfooxy)propanimidoyl]-1-thio-β-D-glucopyranose, has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Structure
This compound possesses the characteristic glucosinolate core structure, which includes a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid precursor. In the case of this compound, the side chain is derived from the amino acid phenylalanine.
Molecular Formula: C₁₅H₂₁NO₉S₂[1]
Molar Mass: 423.45 g·mol⁻¹[1]
Spectroscopic Data
The structural assignment of this compound is supported by the following spectroscopic data:
Table 1: NMR Spectroscopic Data for this compound
| Atom | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| Aglycone | ||
| C-1 | - | ~160-162 |
| C-2 | 2.95 (t) | 35.5 |
| C-3 | 2.80 (t) | 31.0 |
| Phenyl Group | ||
| C-1' | - | 140.5 |
| C-2'/C-6' | 7.20-7.35 (m) | 128.5 |
| C-3'/C-5' | 7.20-7.35 (m) | 128.3 |
| C-4' | 7.20-7.35 (m) | 126.0 |
| Glucose Moiety | ||
| H-1'' | 5.35 (d) | 81.5 |
| H-2'' | 3.65 (m) | 71.5 |
| H-3'' | 3.40-3.50 (m) | 78.0 |
| H-4'' | 3.40-3.50 (m) | 70.0 |
| H-5'' | 3.40-3.50 (m) | 80.0 |
| H-6''a | 3.80 (dd) | 61.0 |
| H-6''b | 3.70 (dd) |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented is a compilation from typical values found in the literature.
Mass Spectrometry (MS)
High-resolution mass spectrometry provides precise mass determination, confirming the elemental composition of this compound. In negative ion mode electrospray ionization (ESI-MS), this compound is typically observed as the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 422.0577.[2] Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns for glucosinolates. Common fragments include the sulfate anion (HSO₄⁻) at m/z 97 and a fragment corresponding to the glucose-sulfate moiety at m/z 259.[3] The presence of sulfur isotopes (³⁴S) can also be observed in high-resolution spectra, providing further confirmation of the structure.[4]
Chemical Properties
Physical Properties
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-S-[(1Z)-3-Phenyl-N-(sulfooxy)propanimidoyl]-1-thio-β-D-glucopyranose[1] |
| Synonyms | Phenethyl glucosinolate[1] |
| CAS Number | 499-30-9[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
Chemical Reactivity and Degradation
The most significant chemical property of this compound is its susceptibility to enzymatic hydrolysis by myrosinase (a thioglucosidase). This enzyme is physically separated from glucosinolates in intact plant tissue but comes into contact upon tissue damage (e.g., chewing, cutting). The hydrolysis reaction cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone intermediate. This intermediate then spontaneously undergoes a Lossen-like rearrangement to form phenethyl isothiocyanate (PEITC). PEITC is a highly reactive and biologically active compound responsible for the pungent taste of many cruciferous vegetables and many of the observed health benefits.
Caption: Enzymatic hydrolysis of this compound.
Biological Activity and Signaling Pathways
The biological effects of this compound are primarily attributed to its hydrolysis product, PEITC. PEITC has been shown to modulate several key signaling pathways involved in cellular defense, inflammation, and apoptosis.
Nrf2 Signaling Pathway
PEITC is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. PEITC can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes.
Caption: PEITC-mediated activation of the Nrf2 pathway.
NF-κB Signaling Pathway
PEITC has also been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, and its chronic activation is associated with various diseases, including cancer. PEITC can inhibit the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.
Caption: PEITC-mediated inhibition of the NF-κB pathway.
Experimental Protocols
Extraction and Purification of this compound
The following is a generalized protocol for the extraction and purification of this compound from plant material.
Caption: Workflow for this compound extraction.
Detailed Methodology:
-
Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and lyophilized to dryness. The dried material is then ground into a fine powder.
-
Extraction: The powdered plant material is extracted with boiling 70% aqueous methanol for 10-15 minutes to inactivate myrosinase. The mixture is then cooled and filtered. The filtrate is concentrated under reduced pressure to remove the methanol.
-
Solid Phase Extraction (SPE): The aqueous extract is loaded onto a strong anion exchange (SAX) column. The column is washed with water and a low concentration salt buffer to remove impurities.
-
Elution: this compound is eluted from the column using a solution of potassium sulfate.
-
Purification: The eluted fraction can be further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
A common method for the analysis and quantification of this compound involves desulfation followed by HPLC with UV detection.
Table 3: HPLC Parameters for Desulfoglucosinolate Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | Start with a low percentage of B, increasing linearly over time |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 229 nm |
| Injection Volume | 20 µL |
Methodology:
-
Desulfation: The purified this compound fraction is treated with sulfatase to remove the sulfate group, forming the corresponding desulfoglucosinolate. This step improves chromatographic resolution.
-
HPLC Analysis: The desulfated sample is injected into the HPLC system. The separation is achieved on a C18 column using a water/acetonitrile gradient.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the desulfo-gluconasturtiin with a calibration curve prepared from a known standard (e.g., desulfo-sinigrin).
Conclusion
This compound stands out as a glucosinolate with significant potential for further research and development. Its well-defined structure, established through robust spectroscopic methods, and the profound biological activities of its hydrolysis product, PEITC, make it a compelling target for drug discovery and nutritional science. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted nature of this important natural product. Further investigation into its mechanism of action and bioavailability will be crucial in harnessing its full therapeutic potential.
References
The Ecological Significance of Gluconasturtiin in Plant-Herbivore Interactions: A Technical Guide
Abstract: Gluconasturtiin, an aromatic glucosinolate prevalent in Brassicaceae, plays a pivotal role in mediating plant-herbivore interactions. This technical guide provides an in-depth analysis of its ecological significance, chemical activation, and impact on various herbivores. Central to this interaction is the "mustard oil bomb" defense mechanism, where tissue damage triggers the enzymatic hydrolysis of this compound into phenethyl isothiocyanate (PEITC), a potent deterrent and toxin. This document summarizes quantitative data on this compound concentrations, details relevant experimental protocols for its study, and illustrates the key biochemical and signaling pathways involved. The content is tailored for researchers, scientists, and drug development professionals exploring natural compounds for applications in agriculture and medicine.
The Glucosinolate-Myrosinase Defense System
Plants in the order Brassicales have evolved a sophisticated two-component chemical defense system to deter herbivores. This system consists of glucosinolates, which are chemically stable and non-toxic glycosides, and myrosinase, a β-thioglucosidase enzyme.[1] In intact plant tissue, these two components are physically separated.[2][3] When an herbivore damages the plant tissue, myrosinase comes into contact with glucosinolates, initiating a rapid hydrolysis reaction.[4][5] This process, often termed the "mustard oil bomb," releases a variety of biologically active and often toxic compounds, primarily isothiocyanates.[1][6]
Biosynthesis of this compound
This compound (phenethyl glucosinolate) is an aromatic glucosinolate biosynthesized from the amino acid phenylalanine through a multi-step pathway.[4] Its production and concentration can be influenced by various biotic and abiotic factors, including herbivory and nutrient availability.[7][8] This compound is one of the most widely distributed glucosinolates within cruciferous vegetables, found commonly in the roots and leaves of plants like watercress (Nasturtium officinale) and horseradish (Armoracia rusticana).[4][9]
The "Mustard Oil Bomb": Enzymatic Activation of this compound
The defensive potential of this compound is realized upon its activation. Chewing or tissue damage by an herbivore disrupts cellular compartmentalization, allowing the myrosinase enzyme to hydrolyze this compound.[6][10] This reaction cleaves the glucose moiety, forming an unstable aglycone intermediate. This intermediate then spontaneously rearranges to form phenethyl isothiocyanate (PEITC), a volatile and highly reactive compound that is toxic to many insect predators.[4][11] The formation of different hydrolysis products can be influenced by pH, temperature, and the presence of specific proteins.[8][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Atypical Myrosinase as a Mediator of Glucosinolate Functions in Plants [frontiersin.org]
- 3. The Role of Glucosinolate Hydrolysis Products from Brassica Vegetable Consumption in Inducing Antioxidant Activity and Reducing Cancer Incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Cellular and Subcellular Organization of the Glucosinolate–Myrosinase System against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of glucosinolates in insect-plant relationships and multitrophic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Physiological Importance of Glucosinolates on Plant Response to Abiotic Stress in Brassica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Antimicrobial Effects of Myrosinase Hydrolysis Products Derived from Glucosinolates Isolated from Lepidium draba - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of Gluconasturtiin using HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gluconasturtiin (GNT) is an aromatic glucosinolate found in cruciferous vegetables, such as watercress and horseradish. Upon enzymatic hydrolysis by myrosinase, it forms phenethyl isothiocyanate (PEITC), a compound of significant interest due to its potential chemopreventive properties. Accurate and sensitive quantification of this compound in various matrices is crucial for quality control of food supplements, pharmacological studies, and agricultural research. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a robust and specific method for the quantitative analysis of intact glucosinolates like this compound. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound using HPLC-MS.
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound potassium salt standard (≥95% purity)
-
Sinigrin monohydrate (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
DEAE-Sephadex A-25
-
Aryl sulfatase (from Helix pomatia)
-
Sodium acetate
-
Plant material (e.g., freeze-dried watercress powder)
Sample Preparation and Extraction
This protocol is adapted from methods for glucosinolate extraction from plant tissues.[1][2]
-
Homogenization: Freeze-dry fresh plant material and grind it into a fine powder. This prevents enzymatic degradation of glucosinolates by myrosinase.
-
Extraction:
-
Weigh approximately 100 mg of the homogenized plant powder into a centrifuge tube.
-
Add 1 mL of 70% methanol pre-heated to 75°C.
-
Vortex for 30 seconds and then place in a water bath at 75°C for 10 minutes to inactivate myrosinase.
-
For enhanced extraction, sonicate the sample for 20 minutes at room temperature.[2]
-
Add an internal standard solution (e.g., sinigrin) at a known concentration.
-
-
Centrifugation: Centrifuge the mixture at 5000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 1 mL of 70% methanol, and the supernatants can be combined.
Purification by Ion-Exchange Chromatography
This step purifies and concentrates the glucosinolates from the crude extract.[3][4]
-
Column Preparation: Prepare a mini-column by packing a small pipette tip with glass wool and adding a slurry of DEAE-Sephadex A-25 resin (approximately 0.5 mL).
-
Equilibration: Equilibrate the column with 1 mL of ultrapure water.
-
Loading: Load the extracted supernatant onto the DEAE-Sephadex column.
-
Washing: Wash the column with 2 x 1 mL of ultrapure water to remove interfering compounds.
-
Desulfation (Optional but common for HPLC-UV): For the analysis of desulfo-glucosinolates, apply a purified sulfatase solution to the column and allow it to react overnight at room temperature.[3] For intact glucosinolate analysis by LC-MS, this step is omitted.
-
Elution: Elute the intact this compound from the column with 2 x 0.5 mL of ultrapure water. The eluate is now ready for HPLC-MS analysis.
HPLC-MS Analysis
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used.[1]
-
Mobile Phase:
-
Mobile Phase A: Ultrapure water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient could be:
-
0-1 min: 10% B
-
1-6 min: Linear gradient to 90% B
-
6-8 min: Hold at 90% B
-
8-8.1 min: Return to 10% B
-
8.1-12 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ or Q-TOF) with an electrospray ionization (ESI) source.
-
MS Parameters:
-
Ionization Mode: ESI Negative.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: The precursor ion for this compound ([M-H]⁻) is m/z 422.[2][5] Common product ions for glucosinolates include m/z 97 (HSO₄⁻), 259 ([C₆H₁₀O₅S]⁻), and 275.[6][7] A specific transition for this compound would be m/z 422 -> 259.
-
Ion Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity.
-
Data Presentation and Quantification
Calibration Curve
Prepare a series of standard solutions of this compound in the mobile phase, ranging from approximately 1 to 500 ng/mL.[6] A fixed concentration of the internal standard (sinigrin) should be added to each standard and sample. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound to generate a calibration curve.
Quantitative Data Summary
The following table summarizes typical method validation parameters for the quantitative analysis of this compound by HPLC-MS. The values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value | Reference |
| Linearity Range (µg/mL) | 0.001 - 0.5 | [6][8] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Limit of Detection (LOD) (ng/mL) | 0.006 | [6] |
| Limit of Quantification (LOQ) (ng/mL) | 0.020 | [6] |
| Recovery (%) | 80 - 110% | [2][9] |
| Precision (RSD %) | < 15% | [2][8] |
Signaling Pathway Diagram
While this compound itself is not part of a signaling pathway, its hydrolysis product, phenethyl isothiocyanate (PEITC), is known to modulate various cellular signaling pathways involved in cancer prevention. The following diagram illustrates the enzymatic conversion of this compound to PEITC.
Caption: Enzymatic hydrolysis of this compound to phenethyl isothiocyanate.
Conclusion
The HPLC-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantitative determination of this compound in plant matrices. The protocol covers all critical steps from sample preparation to data analysis, ensuring accurate and reproducible results. This methodology is well-suited for researchers in the fields of natural product chemistry, food science, and drug development who require precise quantification of this important bioactive compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurachem.org [eurachem.org]
- 9. bioprofilelabs.com [bioprofilelabs.com]
Protocol for Gluconasturtiin Extraction from Plant Tissues: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction of gluconasturtiin, an aromatic glucosinolate of significant interest for its potential health benefits, from plant tissues. These protocols are designed to be adaptable for various research and development applications, from initial screening to larger-scale purification.
Introduction
This compound (phenethyl glucosinolate) is a secondary metabolite found predominantly in cruciferous vegetables such as watercress, horseradish, and cabbage.[1] Upon enzymatic hydrolysis by myrosinase, it releases phenethyl isothiocyanate (PEITC), a compound extensively studied for its chemopreventive properties. Accurate and efficient extraction of intact this compound is therefore a critical first step for research into its biological activities and for the development of novel therapeutics and functional foods.
The extraction of glucosinolates, including this compound, requires careful consideration of methodologies to prevent their enzymatic degradation and to ensure high recovery rates. The choice of extraction solvent, temperature, and sample preparation are all crucial factors that can significantly impact the final yield and purity of the extracted compound.[2][3]
Experimental Protocols
Several methods have been established for the extraction of glucosinolates from plant materials. The selection of the most appropriate protocol will depend on the specific research goals, available equipment, and the plant matrix being investigated. Below are detailed protocols for three commonly used and effective extraction methods.
Protocol 1: Cold Methanol Extraction
This method is favored for its simplicity, efficiency, and its ability to minimize the degradation of thermolabile compounds.[3][4]
Materials:
-
Fresh or frozen plant tissue
-
Liquid nitrogen
-
80% Methanol (v/v), pre-chilled to -20°C
-
Mortar and pestle, pre-chilled
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Vortex mixer
-
Filtration apparatus (e.g., syringe filters, 0.2 µm)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Weigh approximately 1-2 g of fresh or frozen plant tissue. Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. It is critical to keep the sample frozen during this step to prevent myrosinase activation.
-
Extraction: Transfer the powdered tissue to a 50 mL centrifuge tube. Add 10 mL of pre-chilled 80% methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Incubation: Place the tube on a shaker or rotator at 4°C for at least 2 hours (or overnight for optimal extraction).
-
Centrifugation: Centrifuge the extract at 4,000 x g for 20 minutes at 4°C to pellet the plant debris.
-
Collection of Supernatant: Carefully decant the supernatant into a clean tube.
-
Re-extraction (Optional but Recommended): To maximize yield, resuspend the pellet in another 10 mL of cold 80% methanol, vortex, incubate for 1 hour, and centrifuge again. Combine the supernatants.
-
Filtration: Filter the combined supernatants through a 0.2 µm syringe filter to remove any remaining particulate matter.
-
Concentration: The extract can be concentrated using a rotary evaporator at a temperature not exceeding 40°C or under a stream of nitrogen gas.
-
Storage: Store the final extract at -20°C or below until further analysis.
Protocol 2: Boiling Methanol/Ethanol Extraction
This method utilizes heat to rapidly inactivate myrosinase, thereby preserving the intact glucosinolates.[5]
Materials:
-
Fresh plant tissue
-
70-80% Methanol or Ethanol (v/v)
-
Boiling water bath
-
Homogenizer
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Weigh approximately 1-2 g of fresh plant tissue and finely chop it.
-
Inactivation of Myrosinase: Add the chopped tissue to a tube containing 10 mL of boiling 70-80% methanol or ethanol. Place the tube in a boiling water bath for 5-10 minutes.
-
Homogenization: After boiling, homogenize the sample for 1-2 minutes.
-
Extraction: Allow the mixture to cool to room temperature, then shake or vortex for 1 hour.
-
Centrifugation: Centrifuge the extract at 4,000 x g for 20 minutes.
-
Collection of Supernatant: Decant the supernatant into a clean tube.
-
Re-extraction (Optional): Resuspend the pellet in 10 mL of the same solvent, vortex, and centrifuge. Combine the supernatants.
-
Filtration: Filter the combined supernatants through a 0.2 µm filter.
-
Concentration: Concentrate the extract as described in Protocol 1.
-
Storage: Store the final extract at -20°C or below.
Protocol 3: Boiling Water Extraction
This method is a safer alternative to using hot organic solvents and can be effective for certain plant materials.
Materials:
-
Fresh or frozen plant tissue
-
Deionized water
-
Boiling water bath
-
Homogenizer
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Filtration apparatus
-
Freeze-dryer (optional)
Procedure:
-
Sample Preparation: Weigh approximately 1-2 g of fresh or frozen plant tissue. If frozen, grind to a powder in liquid nitrogen.
-
Extraction: Add the plant material to 20 mL of rapidly boiling deionized water and continue to boil for 10 minutes. This step simultaneously extracts the glucosinolates and deactivates myrosinase.
-
Homogenization: After boiling, homogenize the mixture.
-
Centrifugation: Centrifuge the extract at 4,000 x g for 20 minutes.
-
Collection of Supernatant: Collect the supernatant.
-
Purification (Optional): For cleaner extracts, an ammonium sulfate precipitation step can be included to remove proteins.
-
Filtration: Filter the supernatant through a 0.2 µm filter.
-
Concentration: The aqueous extract can be concentrated by freeze-drying.
-
Storage: Store the lyophilized powder or the concentrated liquid extract at -20°C or below.
Data Presentation
The efficiency of this compound extraction can vary significantly depending on the plant source, the extraction method employed, and the specific conditions used. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Comparison of this compound Extraction Methods and Efficiencies
| Plant Material | Extraction Method | Solvent | Temperature | This compound Yield/Efficiency | Reference |
| Brassica juncea | Cold Methanol | 80% Methanol | 4°C | Comparable or improved efficiency relative to ISO method | [3][4] |
| Sinapis alba | Cold Methanol | 80% Methanol | 4°C | Comparable or improved efficiency relative to ISO method | [3][4] |
| Watercress | Boiling Water | Deionized Water | 100°C | ~80% recovery of added standard | |
| Broccoli Sprouts | Ethanol/Water | 50% Ethanol | 40°C | 100,094 ± 9016 mg/kg DW (Total Glucosinolates) |
Table 2: this compound Content in Various Plant Tissues
| Plant Species | Plant Part | This compound Concentration (µg/g FW) | Growth Conditions | Reference |
| Watercress | Shoots | 957 ± 108 | 10°C | |
| Watercress | Shoots | 921 ± 136 | 15°C | |
| Watercress | Shoots | 621 ± 63 | 20°C | |
| Horseradish | Roots | Constitutes ~11% of total glucosinolates | N/A | [1] |
Visualization of Workflows and Pathways
Experimental Workflow for this compound Extraction
The following diagram illustrates the general workflow for the extraction of this compound from plant tissues.
Caption: General workflow for this compound extraction.
Biosynthetic Pathway of this compound
This compound is an aromatic glucosinolate derived from the amino acid phenylalanine. The biosynthesis involves three main stages: chain elongation, formation of the core glucosinolate structure, and secondary side-chain modifications.
Caption: Biosynthesis of this compound from phenylalanine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aromatic Glucosinolate Biosynthesis Pathway in Barbarea vulgaris and its Response to Plutella xylostella Infestation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glucosinolate Biosynthesis | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols for the Synthesis of Radiolabeled Gluconasturtiin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of radiolabeled gluconasturtiin, a key glucosinolate of interest for its role in plant defense and its potential as a precursor to cancer-preventative isothiocyanates. The methods described below are intended for use in metabolic, pharmacokinetic, and mechanistic studies. Two primary approaches are detailed: a biosynthetic method utilizing plant cell cultures and a chemical synthesis route.
Application Note 1: Biosynthetic Production of [14C]this compound in Nasturtium officinale Cell Cultures
Introduction
Biosynthesis offers a direct route to radiolabeled natural products in their native stereochemical form. This compound is biosynthesized from the amino acid L-phenylalanine.[1] By feeding cell cultures of a high-producing plant species, such as watercress (Nasturtium officinale), with radiolabeled L-phenylalanine, it is possible to produce [14C]this compound. This method is particularly useful for producing a tracer that closely mimics the naturally occurring compound for biological studies. Nasturtium officinale in vitro cultures are known to produce significant amounts of this compound.[1][2][3][4][5]
Principle
Nasturtium officinale cell suspension or microshoot cultures are incubated with L-[U-14C]phenylalanine. The plant cells take up the labeled precursor and incorporate it into the this compound biosynthetic pathway. Following an appropriate incubation period, the radiolabeled this compound is extracted from the plant material and purified.
Advantages
-
Produces the natural stereoisomer of this compound.
-
The label is incorporated into the core structure of the molecule derived from phenylalanine.
-
Relatively straightforward procedure if plant cell culture facilities are available.
Limitations
-
Requires establishment and maintenance of sterile plant cell cultures.
-
The specific activity of the final product is dependent on the specific activity of the precursor and the dilution with endogenous unlabeled phenylalanine.
-
Purification from a complex plant matrix can be challenging and may affect the overall radiochemical yield.
Application Note 2: Chemical Synthesis of Radiolabeled this compound
Introduction
Chemical synthesis provides a versatile and controllable method for producing radiolabeled this compound. This approach allows for the introduction of a radiolabel at a specific position in the molecule, which can be advantageous for certain metabolic studies. The general strategy for glucosinolate synthesis can be adapted for radiolabeling by using a radiolabeled precursor at an appropriate step.
Principle
The chemical synthesis of this compound can be approached by coupling a protected and activated thio-glucose derivative with a side-chain synthon, followed by sulfation and deprotection. A radiolabel can be introduced either in the glucose moiety (e.g., using [14C]- or [3H]-labeled glucose) or in the phenethyl side chain. Labeling the side chain is often preferred for metabolic studies of the aglycone. For instance, a radiolabeled phenethyl precursor can be synthesized and then converted to the corresponding aldoxime for coupling.
Advantages
-
Allows for regioselective labeling.
-
Potentially higher specific activities can be achieved compared to biosynthetic methods.[6]
-
The synthetic route is well-defined and can be scaled.
Limitations
-
Requires multi-step synthesis and expertise in organic chemistry.
-
May produce a mixture of stereoisomers if chiral centers are not controlled.
-
Handling of radiolabeled intermediates requires appropriate safety precautions.
Quantitative Data Summary
The following table summarizes expected quantitative data for the synthesis of radiolabeled this compound based on the described methods. The values are estimates derived from typical radiolabeling experiments with natural products and may vary depending on experimental conditions.
| Parameter | Biosynthetic Method ([14C]) | Chemical Synthesis ([3H]) |
| Precursor | L-[U-14C]Phenylalanine | [3H]-Phenethyl bromide (hypothetical) |
| Precursor Specific Activity | >40 mCi/mmol | 1-30 Ci/mmol |
| Estimated Radiochemical Yield | 5-15% (based on precursor incorporation) | 20-40% (overall yield from labeled precursor) |
| Estimated Final Specific Activity | 1-10 mCi/mmol (dependent on endogenous pool dilution) | 1-25 Ci/mmol |
| Radiochemical Purity | >95% (after purification) | >97% (after purification) |
Experimental Protocols
Protocol 1: Biosynthesis of [14C]this compound
This protocol is based on the general principles of feeding radiolabeled precursors to plant cell cultures. Optimization of incubation time and precursor concentration may be required.
Materials
-
Established sterile microshoot or cell suspension cultures of Nasturtium officinale.
-
Murashige and Skoog (MS) medium or other suitable growth medium.
-
L-[U-14C]Phenylalanine (specific activity >40 mCi/mmol).
-
Sterile water for injection or sterile-filtered water.
-
70% (v/v) Methanol.
-
DEAE-Sephadex A-25 or similar anion exchange resin.
-
Aryl sulfatase (from Helix pomatia).
-
HPLC system with a UV detector and a radioactivity detector.
-
Scintillation counter.
Procedure
-
Preparation of Radiolabeled Precursor: Dissolve L-[U-14C]phenylalanine in a small volume of sterile water to a final concentration of approximately 1 µCi/µL.
-
Feeding of Cell Cultures: To a 100 mL flask containing 10-14 day old N. officinale cultures, add 10-50 µCi of the sterile L-[U-14C]phenylalanine solution.
-
Incubation: Incubate the cultures under their normal growth conditions (e.g., 25°C, 16-hour photoperiod) for 48-72 hours.
-
Harvesting: Harvest the plant cells by filtration and wash with distilled water. Freeze-dry the biomass.
-
Extraction:
-
Grind the freeze-dried tissue to a fine powder.
-
Extract the powder with 70% methanol at 70°C for 20 minutes to inactivate myrosinase.
-
Centrifuge and collect the supernatant. Repeat the extraction twice.
-
-
Purification:
-
Pool the methanolic extracts and apply to a DEAE-Sephadex A-25 column (sulfate form).
-
Wash the column with water to remove neutral and cationic compounds.
-
Elute the intact glucosinolates with a high concentration salt solution (e.g., 0.5 M potassium sulfate).
-
Alternatively, for analytical purposes, desulfation can be performed on the column by washing with water, then a buffer (e.g., sodium acetate), followed by treatment with aryl sulfatase. The desulfo-glucosinolates are then eluted with water.
-
-
HPLC Analysis and Purification:
-
Further purify the [14C]this compound using preparative HPLC with a C18 column.
-
Use a water:acetonitrile gradient for elution.
-
Monitor the effluent with a UV detector (229 nm) and a radioactivity detector.
-
Collect the radioactive peak corresponding to this compound.
-
-
Quantification:
-
Determine the concentration of the purified this compound by UV spectroscopy, using a standard curve of unlabeled this compound.
-
Measure the radioactivity of an aliquot by liquid scintillation counting.
-
Calculate the radiochemical yield, specific activity, and radiochemical purity.
-
Protocol 2: Chemical Synthesis of [3H]this compound (Proposed)
This protocol is a proposed route based on established glucosinolate synthesis methods, adapted for tritium labeling.
Materials
-
[3H]-Phenethyl alcohol or a suitable tritiated precursor.
-
Oxalyl chloride, DMSO, triethylamine (for Swern oxidation).
-
Hydroxylamine hydrochloride.
-
N-Chlorosuccinimide (NCS).
-
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose.
-
Sulfur trioxide pyridine complex.
-
Sodium methoxide.
-
Anhydrous solvents (DCM, THF, Methanol).
-
HPLC system for purification.
Procedure
-
Synthesis of [3H]-3-Phenylpropanal:
-
Oxidize [3H]-phenethyl alcohol to the corresponding aldehyde using a mild oxidation method such as Swern oxidation.
-
-
Formation of [3H]-3-Phenylpropanal Oxime:
-
React the tritiated aldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol with a base (e.g., pyridine) to form the oxime.
-
-
Formation of the Hydroximoyl Chloride:
-
Treat the tritiated oxime with N-chlorosuccinimide (NCS) in a solvent like DMF to generate the corresponding hydroximoyl chloride in situ.
-
-
Coupling with Thio-glucose:
-
In a separate flask, dissolve 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose in a solvent mixture (e.g., DCM/water) and add a base (e.g., sodium bicarbonate).
-
Add the freshly prepared hydroximoyl chloride solution dropwise to the thio-glucose solution and stir vigorously at room temperature until the reaction is complete (monitored by TLC). This forms the protected desulfo-[3H]this compound.
-
-
Sulfation:
-
Dissolve the purified product from the previous step in anhydrous pyridine.
-
Add sulfur trioxide pyridine complex and stir at room temperature. The reaction progress is monitored by TLC until the starting material is consumed. This yields the peracetylated [3H]this compound.
-
-
Deprotection (Deacetylation):
-
Dissolve the peracetylated product in dry methanol.
-
Add a catalytic amount of sodium methoxide solution and stir at room temperature. The deprotection is monitored by TLC.
-
-
Purification:
-
Neutralize the reaction mixture with an acidic resin.
-
Filter and concentrate the solution.
-
Purify the final product, [3H]this compound, by preparative HPLC as described in Protocol 1.
-
-
Quantification:
-
Determine the concentration and radioactivity as described in Protocol 1 to calculate the yield, specific activity, and purity.
-
Visualizations
Caption: Workflow for the biosynthetic production of [14C]this compound.
Caption: Proposed chemical synthesis pathway for [3H]this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tost.unise.org [tost.unise.org]
- 4. Nasturtium officinale Microshoot Culture Multiplied in PlantForm Bioreactor—Phytochemical Profiling and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gluconasturtiin in Cancer Cell Line Studies: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconasturtiin, a glucosinolate found abundantly in cruciferous vegetables such as watercress, has garnered significant attention in cancer research. Upon enzymatic hydrolysis by myrosinase, this compound is converted into its bioactive form, phenethyl isothiocyanate (PEITC).[1][2] It is this derivative, PEITC, that exerts potent anti-cancer effects across a variety of cancer cell lines.[1][2][3] This document provides a comprehensive overview of the application of this compound, primarily through its active metabolite PEITC, in cancer cell line studies, detailing its mechanisms of action, experimental protocols, and key quantitative findings.
Mechanism of Action
PEITC has been demonstrated to inhibit cancer cell proliferation and induce apoptosis through a multi-faceted approach, targeting several key cellular processes. The primary mechanisms include the induction of cell cycle arrest and the activation of programmed cell death (apoptosis) via various signaling pathways.
Induction of Apoptosis
PEITC is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways. Key events in PEITC-induced apoptosis include:
-
Generation of Reactive Oxygen Species (ROS): PEITC treatment leads to an increase in intracellular ROS levels, which can cause oxidative damage to cellular components and trigger apoptotic pathways.[3]
-
Mitochondrial Dysfunction: The compound can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4]
-
Caspase Activation: A cascade of caspase activation is a hallmark of apoptosis. PEITC has been shown to activate initiator caspases like caspase-8 and caspase-9, as well as executioner caspase-3 and caspase-7.[2][4][5] The cleavage of poly-ADP ribose polymerase (PARP) by activated caspase-3 is a definitive marker of apoptosis observed in PEITC-treated cells.[6]
-
Regulation of Apoptotic Proteins: PEITC modulates the expression of key proteins involved in apoptosis. It upregulates pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2.[5]
Cell Cycle Arrest
PEITC can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells. The specific phase of cell cycle arrest can be cell-type dependent:
-
G2/M Phase Arrest: In several cancer cell lines, including oral and prostate cancer cells, PEITC induces cell cycle arrest at the G2/M phase.[4][7] This is often associated with the modulation of key regulatory proteins such as Cdc25C, Cdc2, and cyclin B1.[7]
-
G0/G1 Phase Arrest: In other cell types, such as human oral squamous carcinoma HSC-3 cells, PEITC has been shown to cause an arrest in the G0/G1 phase of the cell cycle.[3]
Modulation of Signaling Pathways
The anti-cancer effects of PEITC are mediated by its influence on various intracellular signaling pathways critical for cell survival and proliferation. These include:
-
MAPK Pathway: PEITC can activate pro-apoptotic members of the mitogen-activated protein kinase (MAPK) family, such as JNK and p38.[5]
-
Akt/NF-κB Pathway: PEITC has been shown to suppress the pro-survival Akt signaling pathway and inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cell survival.
-
p53 Pathway: In some contexts, the tumor suppressor protein p53 plays a role in PEITC-induced apoptosis.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of PEITC on cancer cell lines.
Table 1: IC50 Values of PEITC in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration | Reference |
| Breast Cancer | MCF7 | 1.6 ± 0.1 | 6 days | [1] |
| Breast Cancer | H3396 | 2.3 ± 0.2 | 6 days | [1] |
| Breast Cancer | MDA-MB-231 | 2.6 ± 0.8 | 6 days | [1] |
| Breast Cancer | SK-BR-3 | 1.0 ± 0.4 | 6 days | [1] |
| Breast Cancer | MDA-MB-231 | 8 | 24 hours | [6] |
| Breast Cancer | MCF-7 | 14 | 24 hours | [6] |
| Non-Small Cell Lung Cancer | H1299 | 17.6 | 48 hours | [8] |
| Non-Small Cell Lung Cancer | H226 | 15.2 | 48 hours | [8] |
| Ovarian Cancer | OVCAR-3 | 23.2 | Not Specified | [5] |
Table 2: Effect of PEITC on Cell Cycle Distribution in HSC-3 Oral Cancer Cells
| PEITC Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| 0 (Control) | 50% | Not Specified | Not Specified | [3] |
| 0.5 | 75% | Concurrent Decline | Concurrent Decline | [3] |
| 5 | 75% | Concurrent Decline | Concurrent Decline | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this compound/PEITC research are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
PEITC stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of PEITC in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the PEITC dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
After the 4-hour incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
PEITC stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of PEITC for the specified time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][13]
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
PEITC stock solution
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with PEITC as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing gently.[14][15]
-
Incubate the cells at 4°C for at least 1 hour for fixation.[14]
-
Centrifuge the fixed cells and wash twice with PBS.[14]
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
6-well plates or larger culture dishes
-
Cancer cell line of interest
-
Complete culture medium
-
PEITC stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed and treat cells with PEITC as previously described.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.[16]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.[16]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
The following diagrams illustrate the key signaling pathways affected by PEITC and a general experimental workflow for studying its effects on cancer cell lines.
Caption: Signaling pathways modulated by PEITC leading to apoptosis and cell cycle arrest.
Caption: General experimental workflow for studying the effects of PEITC on cancer cell lines.
Conclusion
This compound, through its active metabolite PEITC, demonstrates significant potential as an anti-cancer agent. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines is well-documented. The detailed protocols and quantitative data presented here provide a valuable resource for researchers investigating the therapeutic applications of this natural compound. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential in preclinical and clinical settings.
References
- 1. Breast cancer cell growth inhibition by phenethyl isothiocyanate is associated with down-regulation of oestrogen receptor-α36 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 3. Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of phenethyl isothiocyanate in HER2-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenethyl isothiocyanate inhibits metastasis potential of non-small cell lung cancer cells through FTO mediated TLE1 m6A modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. nacalai.com [nacalai.com]
- 12. static.igem.org [static.igem.org]
- 13. kumc.edu [kumc.edu]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucosinolate Profiling Using Gluconasturtiin as a Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosinolates are a class of sulfur-containing secondary metabolites predominantly found in cruciferous plants of the order Brassicales.[1][2][3] Upon tissue damage, they are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates, which have been studied for their potential anticarcinogenic properties.[1][4] Accurate quantification of glucosinolates is crucial for research in plant science, food chemistry, and drug development. Gluconasturtiin (phenethyl glucosinolate) is a widely distributed aromatic glucosinolate and serves as an excellent external or internal standard for the chromatographic profiling of glucosinolates due to its commercial availability and well-characterized properties.[5][6]
These application notes provide detailed protocols for the extraction, identification, and quantification of glucosinolates from plant matrices using this compound as a reference standard with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its use as an analytical standard.
| Property | Value | Source |
| Chemical Formula | C15H21NO9S2 | [6][7] |
| Molar Mass | 423.45 g/mol | [6][7] |
| Monoisotopic Mass | 423.06577359 Da | [7] |
| CAS Number | 499-30-9 | [6] |
| Appearance | White to off-white powder | Commercial Suppliers |
| Solubility | Highly soluble in water | [2] |
Experimental Protocols
Sample Preparation and Extraction of Glucosinolates
The initial step in glucosinolate analysis is the efficient extraction from the plant matrix while preventing their enzymatic degradation by myrosinase.[8]
Materials:
-
Freeze-dryer
-
Grinder/Mortar and Pestle
-
Deionized water
-
Centrifuge tubes (15 mL or 50 mL)
-
Water bath or heating block
-
Centrifuge
-
Vortex mixer
-
Ultrasonic bath[9]
Protocol:
-
Sample Collection and Inactivation of Myrosinase:
-
Harvest fresh plant material and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Lyophilize the frozen samples in a freeze-dryer to remove water content.[8]
-
Alternatively, for some methods, fresh-frozen tissue can be used directly.[8][11]
-
Myrosinase can also be inactivated by boiling the plant material in water or methanol for a short period (e.g., 5-10 minutes).[10][12]
-
-
Tissue Disruption:
-
Grind the freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle or a grinder.[11]
-
-
Extraction:
-
Method A (Freeze-Dried Tissue):
-
Weigh approximately 100-200 mg of the freeze-dried powder into a centrifuge tube.[9][10]
-
Add 5-10 mL of 70% methanol.[8]
-
Vortex the sample for 30 seconds.[8]
-
Place the tube in an ultrasonic bath for 15-20 minutes at room temperature.[8][9]
-
Centrifuge at 5,000 x g for 10 minutes.[8]
-
Carefully collect the supernatant.
-
Repeat the extraction on the pellet with another 5 mL of 70% methanol and combine the supernatants.[10]
-
-
Method B (Fresh/Frozen Tissue):
-
-
Internal Standard Spiking:
-
If using this compound as an internal standard, a known concentration should be added to the extraction solvent prior to extraction. This helps to correct for variations in extraction efficiency and sample injection.[13]
-
Glucosinolate Desulfation for HPLC-UV Analysis
For analysis by HPLC with UV detection, glucosinolates are typically desulfated to improve their retention on reverse-phase columns.[14]
Materials:
-
DEAE-Sephadex A-25 or similar anion-exchange resin[15]
-
Purified aryl sulfatase (e.g., from Helix pomatia)[15]
-
Sodium acetate buffer (20 mM, pH 5.0)[9]
-
Milli-Q or ultrapure water
-
Empty chromatography columns or 96-well filter plates
Protocol:
-
Column Preparation:
-
Prepare a slurry of DEAE-Sephadex A-25 in deionized water.
-
Pack small chromatography columns with approximately 0.5 mL of the resin slurry.
-
Equilibrate the column by washing with 2 mL of sodium acetate buffer.
-
-
Sample Loading:
-
Load the glucosinolate extract (supernatant from the extraction step) onto the equilibrated anion-exchange column. The negatively charged sulfate group of the glucosinolates will bind to the resin.[9]
-
-
Washing:
-
Desulfation:
-
Add 75 µL of purified aryl sulfatase solution to the top of the resin bed.
-
Allow the reaction to proceed overnight (approximately 16 hours) at room temperature.[10]
-
-
Elution:
HPLC Analysis of Desulfoglucosinolates
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).[9]
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile.
-
Detection Wavelength: 229 nm.[14]
-
Column Temperature: 40°C.[9]
Example Gradient Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 98 | 2 |
| 2 | 98 | 2 |
| 12 | 70 | 30 |
| 15 | 2 | 98 |
| 18 | 2 | 98 |
| 19 | 98 | 2 |
| 25 | 98 | 2 |
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of desulfated this compound of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL). Inject each standard and create a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the desulfated sample extracts.
-
Calculation: Determine the concentration of individual glucosinolates in the samples by comparing their peak areas to the calibration curve of this compound. Response factors for other glucosinolates relative to this compound should be used for accurate quantification if they are available.[16]
LC-MS/MS Analysis of Intact Glucosinolates
LC-MS/MS allows for the analysis of intact glucosinolates without the need for desulfation, offering higher sensitivity and selectivity.[17]
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Orbitrap).
-
Column: C18 or C30 reversed-phase column.[18]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.[10][18]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[10]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.
Quantification:
-
Standard Preparation: Prepare a stock solution of this compound in 50% methanol. Create a dilution series to generate a calibration curve (e.g., 1 nM to 1 mM).[1]
-
Sample Dilution: Dilute the initial plant extracts (from the extraction protocol) with the mobile phase to ensure the concentrations are within the linear range of the calibration curve.[3]
-
Data Analysis: Integrate the peak areas of the precursor-to-product ion transitions for this compound and the target glucosinolates in the samples. Calculate the concentrations based on the calibration curve generated from the this compound standard.
Visualizations
Caption: Experimental workflow for glucosinolate profiling.
Caption: Chemical structure of this compound.
Caption: Glucosinolate-myrosinase activation pathway.
References
- 1. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Genetic and metabolic effects of this compound, a glucosinolate derived from cruciferae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C15H21NO9S2 | CID 656555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation [mdpi.com]
- 9. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. bioprofilelabs.com [bioprofilelabs.com]
- 13. This compound, CAS No. 499-30-9 | Glucosinolates as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. dlsu.edu.ph [dlsu.edu.ph]
- 16. researchgate.net [researchgate.net]
- 17. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants | MDPI [mdpi.com]
- 18. Quantitative profiling of glucosinolates by LC-MS analysis reveals several cultivars of cabbage and kale as promising sources of sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gluconasturtiin Bioactivity
Introduction
Gluconasturtiin, a glucosinolate found abundantly in cruciferous vegetables such as watercress and horseradish, is a subject of growing interest in the field of pharmacology and drug development.[1] Upon enzymatic hydrolysis by myrosinase, this compound is converted into phenethyl isothiocyanate (PEITC), a highly bioactive compound.[1][2] PEITC is believed to be responsible for the majority of the therapeutic effects attributed to this compound, including anticancer, antioxidant, and anti-inflammatory properties.[3][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the bioactivity of this compound and its derivatives.
Section 1: Anticancer Bioactivity
Application Note:
The investigation into the anticancer properties of this compound/PEITC is a primary focus of research. Preclinical studies are essential to evaluate its efficacy and mechanism of action against various cancer cell lines.[5][6] Key mechanisms to investigate include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of signaling pathways critical for cancer cell survival and growth. The following protocols outline a systematic approach, from initial in vitro screening to in vivo model validation.[7][8]
Experimental Workflow for Anticancer Bioactivity Screening
Protocol 1.1: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare various concentrations of this compound or PEITC in culture medium. Replace the existing medium with 100 µL of the treatment medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.[12][13] Mix thoroughly by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation: IC50 Values of PEITC against Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| PC-3 | Prostate Cancer | 48 | 10.8 |
| A549 | Lung Cancer | 48 | 22.5 |
| HCT116 | Colon Cancer | 48 | 12.1 |
Protocol 1.2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early hallmark of apoptosis. Annexin V, a protein with high affinity for PS, is used to detect apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes.[15]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound/PEITC at the predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[15]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.[16] Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both.[16]
Data Presentation: Apoptosis Induction by PEITC in PC-3 Cells (48h)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| PEITC (10 µM) | 45.3 ± 3.1 | 35.8 ± 2.9 | 15.2 ± 1.8 | 3.7 ± 0.9 |
Apoptosis Signaling Pathway Modulated by PEITC
Protocol 1.3: Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as the Bcl-2 family proteins and caspases.[17][18]
Methodology:
-
Protein Extraction: Treat cells as described above, then lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in SDS loading buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][20]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C with gentle shaking.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]
-
Densitometry: Quantify band intensity using software like ImageJ and normalize to the loading control.
Data Presentation: Relative Protein Expression in PEITC-Treated PC-3 Cells
| Protein | Vehicle Control | PEITC (10 µM) | Fold Change |
| Bcl-2 | 1.00 ± 0.05 | 0.45 ± 0.04 | ↓ 2.22 |
| Bax | 1.00 ± 0.08 | 2.10 ± 0.15 | ↑ 2.10 |
| Cleaved Caspase-3 | 1.00 ± 0.11 | 3.50 ± 0.21 | ↑ 3.50 |
| β-actin | 1.00 | 1.00 | - |
Section 2: Antioxidant Bioactivity
Application Note:
Oxidative stress is implicated in numerous chronic diseases. Antioxidants can mitigate cellular damage by neutralizing reactive oxygen species (ROS). Some studies suggest that this compound and other glucosinolates possess radical scavenging and metal-chelating properties.[21][22] The DPPH and ABTS assays are widely used, simple, and rapid spectrophotometric methods to assess the antioxidant capacity of compounds.[23][24]
Experimental Workflow for Antioxidant Assays
Protocol 2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[25]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compound (this compound/PEITC) and a standard (e.g., Ascorbic acid or Trolox).
-
Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[23]
-
Incubation: Shake the plate and incubate for 30 minutes in the dark at room temperature.[23]
-
Measurement: Measure the absorbance at 517 nm. A blank containing only methanol and DPPH is also measured.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(Abs_blank - Abs_sample) / Abs_blank] * 100.[26] Determine the IC50 value.
Data Presentation: DPPH Scavenging Activity
| Compound | IC50 (µg/mL) |
| This compound | > 200 |
| PEITC | 85.4 |
| Ascorbic Acid (Standard) | 5.2 |
Protocol 2.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is scavenged, and the color intensity decreases.[26]
Methodology:
-
Radical Generation: Prepare the ABTS•+ stock solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution (1:1 v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours.[23]
-
Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[23]
-
Reaction: Add 20 µL of the test sample or standard (Trolox) to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Create a standard curve using Trolox. Express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation: ABTS Scavenging Activity
| Compound | TEAC (mg Trolox Equivalents/g) |
| This compound | 15.6 |
| PEITC | 45.2 |
Section 3: Anti-inflammatory Bioactivity
Application Note:
Chronic inflammation contributes to the pathogenesis of many diseases. PEITC has been shown to possess anti-inflammatory properties, primarily by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway. A common in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.
Anti-inflammatory Signaling Pathway (NF-κB)
Protocol 3.1: Nitric Oxide (NO) Inhibition Assay
This protocol measures the production of nitrite, a stable product of NO, in the culture medium of LPS-stimulated macrophages using the Griess reagent.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound/PEITC for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation & Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.
-
Calculation: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control.
Data Presentation: Inhibition of NO Production by PEITC
| Treatment | Nitrite Conc. (µM) | % Inhibition |
| Control (No LPS) | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.5 | 0 |
| LPS + PEITC (5 µM) | 22.1 ± 2.1 | 51.7 |
| LPS + PEITC (10 µM) | 10.3 ± 1.5 | 77.5 |
Protocol 3.2: Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
Methodology:
-
Sample Collection: Collect cell culture supernatants from LPS-stimulated macrophages treated with or without PEITC, as described in Protocol 3.1.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.
-
Measurement: Measure the absorbance using a microplate reader at the specified wavelength.
-
Calculation: Calculate the cytokine concentrations based on the standard curve provided in the kit.
Data Presentation: Effect of PEITC on Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | < 20 | < 15 |
| LPS (1 µg/mL) | 2540 ± 180 | 1850 ± 150 |
| LPS + PEITC (10 µM) | 850 ± 95 | 620 ± 70 |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Glucosinolate - Wikipedia [en.wikipedia.org]
- 3. Garden nasturtium (Tropaeolum majus L.) - a source of mineral elements and bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosinolates From Cruciferous Vegetables and Their Potential Role in Chronic Disease: Investigating the Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. bosterbio.com [bosterbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Contribution of the Glucosinolate Fraction to the Overall Antioxidant Potential, Cytoprotection against Oxidative Insult and Antimicrobial Activity of Eruca sativa Mill. Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. e3s-conferences.org [e3s-conferences.org]
- 26. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Gluconasturtiin Delivery in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the delivery of gluconasturtiin (GNST) in in vivo animal studies. This compound, a glucosinolate found in cruciferous vegetables, is a precursor to the bioactive compound phenethyl isothiocyanate (PEITC), which has demonstrated potential chemopreventive properties. Proper delivery of GNST is crucial for accurate and reproducible experimental outcomes. These guidelines cover oral gavage and dietary administration methods, formulation preparation, and the critical role of myrosinase in the bioavailability of PEITC.
Introduction to this compound and its Bioactivation
This compound itself has limited biological activity. Its therapeutic potential is realized upon its conversion to PEITC. This conversion is catalyzed by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells. When plant tissue is damaged, for instance, by chewing, myrosinase is released and hydrolyzes glucosinolates into various compounds, including isothiocyanates.
In the context of in vivo animal studies, the delivery of myrosinase along with this compound is a critical factor in achieving significant and consistent bioavailability of PEITC. In the absence of exogenous myrosinase, the conversion of this compound to PEITC relies on the gut microbiota of the animal, which can be variable and less efficient.
Delivery Methods
The two primary methods for administering this compound in animal studies are oral gavage and dietary administration. The choice of method depends on the experimental design, including the desired dosing regimen (acute or chronic) and the research question.
Oral Gavage
Oral gavage allows for the precise administration of a known dose of a substance directly into the stomach. This method is suitable for single-dose or short-term repeated-dose studies.
Dietary Administration
Dietary administration involves incorporating the test compound into the animal's feed. This method is ideal for chronic studies, as it mimics human dietary exposure and reduces the stress associated with repeated handling and gavage.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies involving the administration of this compound and its metabolite, PEITC.
Table 1: Oral Gavage Dosing of this compound in Mice
| Animal Model | Dose (mg/kg) | Vehicle | Dosing Schedule | Reference |
| Swiss Albino CD1 Mice | 24 | Not specified | Single dose or daily for 4 days | [1] |
| Swiss Albino CD1 Mice | 48 | Not specified | Single dose or daily for 4 days | [1] |
Table 2: Pharmacokinetic Parameters of Phenethyl Isothiocyanate (PEITC) in Rats Following a Single Oral Gavage Dose
| Dose (µmol/kg) | Vehicle | Cmax (µM) | Tmax (h) | T1/2 (h) | Bioavailability (%) | Reference |
| 10 | Corn Oil | 9.2 ± 0.6 | ~1 | 3.52 ± 0.35 | 115 | [2][3] |
| 50 | Corn Oil | - | 2.9 | 21.7 | - | [4] |
| 100 | Corn Oil | 42.1 ± 11.4 | ~1 | 9.19 | 93 | [2][3] |
Experimental Protocols
Protocol for Oral Gavage of this compound
This protocol is adapted from a study that administered this compound to mice at doses of 24 and 48 mg/kg.[1]
Materials:
-
This compound (potassium salt)
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Analytical balance
-
Vortex mixer
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for mice)
-
Syringes
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the animal's body weight and the desired dose. For example, for a 25 g mouse at a dose of 48 mg/kg:
-
Dose per mouse = (48 mg/kg) * (0.025 kg) = 1.2 mg
-
-
Formulation Preparation:
-
Accurately weigh the calculated amount of this compound.
-
Dissolve the this compound in the chosen vehicle. The volume of the vehicle should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse). Ensure the solution is homogenous by vortexing. For a 1.2 mg dose in 100 µL, the concentration would be 12 mg/mL.
-
Prepare fresh daily to ensure stability.
-
-
Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress after the procedure.
-
Co-administration with Myrosinase:
To enhance the conversion of this compound to PEITC, co-administration of myrosinase is recommended.
-
Source of Myrosinase: A crude myrosinase preparation can be obtained from sources rich in the enzyme, such as daikon radish or white mustard seeds.
-
Preparation: A simple method is to prepare a fresh aqueous extract of the myrosinase source. The activity of the myrosinase in the extract should be determined to ensure consistent dosing.
-
Administration: The myrosinase extract can be administered via oral gavage immediately before or mixed with the this compound solution just prior to administration. The optimal ratio of myrosinase to this compound should be determined empirically.
Protocol for Dietary Administration of this compound
This protocol provides a general guideline for incorporating this compound into rodent chow.
Materials:
-
This compound
-
Powdered rodent chow
-
A suitable binder (e.g., a small amount of water or oil)
-
Food mixer
-
Pellet maker (optional)
Procedure:
-
Dose Calculation: Determine the target daily intake of this compound per animal and the average daily food consumption.
-
Example: Target dose = 50 mg/kg/day; Average mouse weight = 25 g; Average daily food intake = 4 g.
-
Daily dose per mouse = 50 mg/kg * 0.025 kg = 1.25 mg.
-
Concentration in feed = 1.25 mg / 4 g = 0.3125 mg/g or 312.5 mg/kg of feed.
-
-
Diet Preparation:
-
Accurately weigh the required amount of this compound for the total batch of feed.
-
Thoroughly mix the powdered this compound with the powdered rodent chow in a food mixer to ensure a homogenous distribution.
-
If making pellets, add a small amount of binder and process through a pellet maker.
-
Dry the pellets at a low temperature to prevent degradation of the this compound.
-
-
Stability Considerations:
-
Glucosinolates can be unstable in feed, especially in the presence of moisture and heat.[5]
-
It is recommended to prepare fresh medicated feed regularly (e.g., weekly) and store it in a cool, dark, and dry place.
-
The stability of this compound in the prepared feed should be verified analytically.
-
Incorporation of Myrosinase:
For dietary studies, a source of myrosinase can be co-incorporated into the feed. Freeze-dried plant material rich in myrosinase (e.g., daikon radish powder) can be mixed into the chow along with the this compound. The stability of myrosinase activity in the feed should also be assessed.
Signaling Pathways and Experimental Workflows
This compound Bioactivation and Cellular Effects
The conversion of this compound to PEITC is the first critical step for its biological activity. PEITC then exerts its effects through various signaling pathways.
Caption: Bioactivation of this compound and its cellular targets.
Experimental Workflow for In Vivo this compound Study
A typical workflow for an in vivo study investigating the effects of this compound is outlined below.
References
- 1. blog.inotiv.com [blog.inotiv.com]
- 2. Voluntary oral administration of drugs in mice [protocols.io]
- 3. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition and pharmacokinetics of phenethyl isothiocyanate and 6-phenylhexyl isothiocyanate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Phenethyl Isothiocyanate: Implications in Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Antioxidant Activity of Gluconasturtiin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to assessing the antioxidant activity of gluconasturtiin and its hydrolysis product, phenethyl isothiocyanate (PEITC). It includes detailed protocols for common antioxidant assays, a summary of available quantitative data, and a description of the underlying signaling pathways.
Introduction
This compound is a glucosinolate found in cruciferous vegetables. Upon enzymatic hydrolysis by myrosinase, it is converted into phenethyl isothiocyanate (PEITC), a compound that has demonstrated antioxidant properties.[1][2] The antioxidant activity of PEITC is primarily attributed to its ability to induce endogenous antioxidant defense mechanisms through the activation of the Keap1-Nrf2 signaling pathway, rather than direct radical scavenging.[1][3] This document outlines the methodologies to evaluate both the direct and indirect antioxidant potential of this compound and its derivatives.
Data Presentation: Antioxidant Activity of this compound and PEITC
Quantitative data on the direct antioxidant activity of pure this compound is limited in the scientific literature. Some studies suggest that glucosinolates themselves have weak radical scavenging activity.[4][5] However, its hydrolysis product, PEITC, has been evaluated more extensively. The following tables summarize available data for PEITC and related compounds.
| Compound | Assay | IC50 / Activity | Source(s) |
| Phenethyl Isothiocyanate (PEITC) | DPPH Radical Scavenging | - | Data not readily available in reviewed literature. |
| Phenethyl Isothiocyanate (PEITC) | ABTS Radical Scavenging | - | Data not readily available in reviewed literature. |
| Phenethyl Isothiocyanate (PEITC) | FRAP | - | Data not readily available in reviewed literature. |
| Phenethyl Isothiocyanate (PEITC) | ORAC | Higher than pure PEITC in extracts due to synergy | [6] |
| Eruca sativa Extract (contains glucosinolates) | DPPH Radical Scavenging | IC50: 1.04 ± 0.04 mg/mL | [5] |
| Eruca sativa Extract (contains glucosinolates) | Ferrous Ion Chelating | IC50: 0.327 ± 0.0032 mg/mL | [5] |
| Glucosinolate Fraction | Ferrous Ion Chelating | IC50: 0.225 ± 0.009 mg/mL | [5] |
Note: The antioxidant activity of PEITC is often attributed to its induction of cellular antioxidant enzymes rather than direct radical scavenging, which may explain the limited availability of direct antioxidant assay data.
Experimental Protocols
Detailed methodologies for key experiments to assess antioxidant activity are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound or PEITC)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: In a 96-well plate, add 100 µL of the test sample or standard to 100 µL of the DPPH working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (this compound or PEITC)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound and Trolox standard in the appropriate solvent.
-
Reaction: Add 10 µL of the sample or standard to 190 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[7]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound (this compound or PEITC)
-
Positive control (e.g., FeSO₄ or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard (e.g., FeSO₄).
-
Reaction: Add 10 µL of the sample or standard to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated by a free radical initiator (AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound (this compound or PEITC)
-
Positive control (Trolox)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Fluorescein Working Solution: Prepare a stock solution of fluorescein in phosphate buffer and dilute it to the final working concentration (e.g., 8.4 x 10⁻⁸ M). Protect from light.
-
AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer (e.g., 75 mM) immediately before use.
-
Trolox Standards: Prepare a series of Trolox standards in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to each well.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin kinetic fluorescence readings (excitation: 485 nm, emission: 520 nm) every 1-2 minutes for at least 60-90 minutes at 37°C.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the samples, expressed as Trolox equivalents, from the standard curve.[8][9][10][11]
-
Signaling Pathways and Mechanisms
The primary antioxidant mechanism of PEITC, the hydrolysis product of this compound, is the activation of the Keap1-Nrf2-ARE signaling pathway.[12][13][14] This pathway is a key regulator of cellular defense against oxidative stress.
Mechanism of Action:
-
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.
-
PEITC, being an electrophile, can react with specific cysteine residues on Keap1.
-
This modification of Keap1 leads to a conformational change, causing the release of Nrf2.
-
Nrf2 then translocates to the nucleus.
-
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes.
-
This binding initiates the transcription of a battery of cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[3]
-
The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
Visualizations
Caption: General experimental workflow for assessing antioxidant activity.
Caption: Activation of the Keap1-Nrf2-ARE pathway by PEITC.
References
- 1. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of the Glucosinolate Fraction to the Overall Antioxidant Potential, Cytoprotection against Oxidative Insult and Antimicrobial Activity of Eruca sativa Mill. Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. scribd.com [scribd.com]
- 11. zen-bio.com [zen-bio.com]
- 12. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. google.com [google.com]
Application of Gluconasturtiin in Agricultural Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconasturtiin, a prominent glucosinolate found in many Brassicaceae species like watercress, horseradish, and certain mustards, is a key component of the plant's natural defense system.[1] Upon tissue damage by pests, the enzyme myrosinase hydrolyzes this compound to produce phenethyl isothiocyanate (PEITC), a volatile and highly toxic compound effective against a broad spectrum of agricultural pests, including insects, nematodes, and fungal pathogens.[1][2] This "mustard oil bomb" mechanism forms the basis of biofumigation, an increasingly popular and sustainable pest management strategy.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in agricultural pest management.
Data Presentation
The efficacy of this compound's active compound, PEITC, has been quantified against various agricultural pests. The following tables summarize key findings from relevant studies.
Table 1: Insecticidal Activity of Phenethyl Isothiocyanate (PEITC)
| Pest Species | Active Compound | Metric | Value | Reference |
| Pink Bollworm (Pectinophora gossypiella) | Phenyl Isothiocyanate | LC50 | 26.4 µg/mL (Bt-susceptible) | [3] |
| Pink Bollworm (Pectinophora gossypiella) | Phenyl Isothiocyanate | LC50 | 28.6 µg/mL (Bt-resistant) | [3] |
Note: Phenyl isothiocyanate is a closely related compound to PEITC and its activity is presented here as a relevant indicator of isothiocyanate toxicity to insects.
Table 2: Nematicidal Activity of Biofumigation with this compound-Containing Plants
| Pest Species | Biofumigant Crop | Treatment | Efficacy | Reference |
| Potato Cyst Nematode (Globodera pallida) | Brassica juncea | Green manure incorporation | Significant reduction in post-harvest population | [4] |
| Root-Knot Nematode (Meloidogyne spp.) | Cabbage (Brassica oleracea) | Biofumigation | 60.7% reduction in nematode population |
Table 3: Antifungal Activity of Phenethyl Isothiocyanate (PEITC)
| Fungal Taxa | Active Compound | Metric | Median Value (mM) | Reference |
| Hypocreales | PEITC | MIC | 0.0679 | [5] |
| Eurotiales | PEITC | MIC | 0.0400 | [5] |
| Glomerellales | PEITC | MIC | 0.0319 | [5] |
| Pleosporales | PEITC | MIC | 0.0178 | [5] |
Signaling Pathways
The biosynthesis of this compound is intricately regulated by plant signaling pathways, primarily involving jasmonic acid (JA) and salicylic acid (SA), which are triggered by pest attacks.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material for Bioassays
This protocol is adapted from established methods for glucosinolate extraction.
Materials:
-
Fresh or freeze-dried plant material (e.g., roots or leaves of Brassica juncea or watercress)
-
80% Methanol, pre-heated to 70-80°C
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Water bath
-
Rotary evaporator or vacuum concentrator
-
Solid Phase Extraction (SPE) columns (e.g., DEAE-Sephadex A-25)
-
0.5 M Sodium acetate buffer (pH 5.0)
-
Purified sulfatase solution
-
HPLC-grade water and acetonitrile
-
HPLC system with a C18 column and UV detector (229 nm)
Procedure:
-
Sample Preparation: Homogenize fresh plant material in liquid nitrogen or use pre-lyophilized and ground tissue.
-
Extraction: a. Weigh approximately 100 mg of homogenized plant material into a centrifuge tube. b. Add 1 mL of boiling 80% methanol. c. Incubate in a water bath at 80°C for 10 minutes, vortexing occasionally. d. Centrifuge at 3,000 x g for 10 minutes. e. Collect the supernatant. f. Repeat the extraction on the pellet with another 1 mL of boiling 80% methanol. g. Pool the supernatants.
-
Purification and Desulfation: a. Concentrate the pooled supernatant under vacuum. b. Resuspend the extract in 1 mL of deionized water. c. Load the aqueous extract onto a pre-conditioned DEAE-Sephadex A-25 SPE column. d. Wash the column with 2 mL of deionized water followed by 2 mL of 0.5 M sodium acetate buffer. e. Add 75 µL of purified sulfatase solution to the column and incubate overnight at room temperature to desulfate the glucosinolates.
-
Elution and Analysis: a. Elute the desulfoglucosinolates from the column with 2 x 1 mL of deionized water. b. Analyze the eluate using HPLC. Identify and quantify desulfo-gluconasturtiin by comparing the retention time and peak area to a known standard.
Protocol 2: Field Biofumigation for Pest Management
This protocol outlines the steps for conducting a field trial to assess the efficacy of biofumigation using this compound-rich cover crops.
Materials:
-
Seeds of a high-gluconasturtiin Brassica variety (e.g., Brassica juncea)
-
Standard farming equipment for sowing, mowing/flailing, and soil incorporation (e.g., rototiller or disc harrow)
-
Irrigation system
-
Soil sampling equipment
-
Pest monitoring traps or methods appropriate for the target pest(s)
Procedure:
-
Site Selection and Preparation: Choose a field with a known history of the target pest. Prepare the seedbed according to standard agricultural practices.
-
Sowing and Crop Growth: a. Sow the Brassica seeds at the recommended rate. b. Manage the crop to achieve high biomass, which may include fertilization and irrigation.[6]
-
Incorporation: a. At the optimal growth stage, typically at 50-80% flowering when glucosinolate concentrations are highest, chop or flail the cover crop into small pieces.[6] b. Immediately incorporate the macerated plant material into the top 15-20 cm of soil.[6] Rapid incorporation is crucial to trap the volatile PEITC. c. Irrigate the field to activate the myrosinase enzyme and facilitate the conversion of this compound to PEITC. d. Optionally, cover the soil with a plastic tarp for several days to enhance the fumigation effect by trapping the volatile compounds.
-
Pest Assessment: a. Collect soil or plant samples before and after biofumigation to assess the population of the target pest (e.g., nematode egg counts, insect larvae counts, or fungal colony-forming units). b. Utilize appropriate pest monitoring tools (e.g., sticky traps for insects) throughout the subsequent cash crop cycle.
-
Data Analysis: Compare pest populations and crop damage in the biofumigated plots to control plots (e.g., fallow or non-biofumigant cover crop) to determine the efficacy of the treatment.
Application Notes
-
Crop Selection: The concentration of this compound can vary significantly between different Brassica species and even cultivars. For effective biofumigation, it is crucial to select varieties known for high this compound content, such as certain cultivars of Brassica juncea (Indian mustard).[7]
-
Timing of Incorporation: The timing of cover crop incorporation is critical for maximizing the biofumigant effect. As mentioned, the highest concentrations of glucosinolates are typically found at the onset of flowering.[6]
-
Soil Conditions: The efficacy of biofumigation can be influenced by soil type, moisture, and temperature.[8][9] Adequate soil moisture is necessary for the enzymatic conversion of this compound. Warmer soil temperatures can increase the volatility of PEITC, potentially enhancing its distribution in the soil profile but also increasing losses to the atmosphere if the soil is not sealed.
-
Stability and Degradation: this compound itself is relatively stable in the soil, but its degradation to the active PEITC is rapid in the presence of myrosinase.[8][10] PEITC is reactive and degrades in the soil over time, minimizing the risk of long-term environmental accumulation.[9]
-
Integrated Pest Management (IPM): Biofumigation with this compound-containing plants is most effective when used as part of an integrated pest management program. It can be combined with other strategies such as crop rotation, use of resistant varieties, and biological control to achieve robust and sustainable pest control.
-
Formulation of Biopesticides: Research into the formulation of this compound or PEITC into stable biopesticide products is ongoing. Potential formulations could include wettable powders, granules, or encapsulated products to improve handling, stability, and efficacy.[11][12]
Conclusion
This compound and its hydrolysis product, phenethyl isothiocyanate, represent a valuable tool for sustainable agricultural pest management. Through the practice of biofumigation, the natural defense mechanisms of Brassica plants can be harnessed to suppress a range of soil-borne pests. Further research to optimize application techniques, develop stable formulations, and explore the full spectrum of its activity will enhance the role of this compound in modern agriculture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phenethyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Biofumigation with Brassica juncea, Raphanus sativus and Eruca sativa for the management of field populations of the potato cyst nematode Globodera pallida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biofumigation [phpetersen.com]
- 7. Biofumigation cover crops: Enhancing soil health and combating pests | OSU Extension Service [extension.oregonstate.edu]
- 8. Degradation kinetics of glucosinolates in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caws.org.nz [caws.org.nz]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Gluconasturtiin Extraction from Cruciferous Vegetables
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of gluconasturtiin from cruciferous vegetables.
Troubleshooting Guide
Issue: Low or No Detection of this compound in the Final Extract
Possible Cause 1: Myrosinase Activity
-
Question: I am not detecting any this compound in my extract, or the levels are significantly lower than expected. What could be the reason?
-
Answer: A primary reason for low or absent this compound is its enzymatic degradation by myrosinase. This enzyme is naturally present in cruciferous vegetables and becomes active when plant cells are damaged, hydrolyzing glucosinolates.[1][2] It is crucial to inactivate myrosinase at the beginning of your extraction process.
-
Solution:
-
Heat Inactivation: Briefly boiling the plant material in water or a solvent mixture like 70-80% methanol is a common method to denature myrosinase.[2][3] However, be cautious as some glucosinolates, particularly indole glucosinolates, can be sensitive to high temperatures.[2]
-
Microwave Inactivation: Microwave treatment of the plant material with heated water can also effectively deactivate myrosinase.[4]
-
Cold Solvent Extraction: Using cold methanol has been shown to be effective in isolating glucosinolates without significant degradation.[1]
-
-
Possible Cause 2: Inefficient Extraction Solvent
-
Question: I have inactivated myrosinase, but my this compound yield is still low. Could my choice of solvent be the issue?
-
Answer: Yes, the choice of solvent and its concentration significantly impacts the extraction efficiency.
-
Solution:
-
Aqueous methanol (typically 70-80%) is a widely used and effective solvent for glucosinolate extraction.[1][3][5]
-
Aqueous ethanol has also been successfully used. For instance, a 42% ethanol solution was found to be optimal for ultrasound-assisted extraction of glucosinolates from cauliflower.[6]
-
It's important to optimize the solvent-to-sample ratio. A higher ratio can lead to better extraction.[7]
-
-
Possible Cause 3: Thermal Degradation
-
Question: I am using a heat-based extraction method. Could this be negatively affecting my this compound yield?
-
Answer: While heat is necessary to inactivate myrosinase, prolonged exposure to high temperatures can lead to the degradation of certain glucosinolates.[2]
Issue: Inconsistent or Irreproducible Results
Possible Cause 1: Variability in Plant Material
-
Question: My extraction yields for this compound are highly variable between batches of the same cruciferous vegetable. Why is this happening?
-
Answer: The concentration of glucosinolates can vary significantly depending on the plant's cultivar, growing conditions, age, and the specific part of the plant being used (e.g., leaves, roots, seeds).[1]
-
Solution:
-
Ensure you are using a consistent source and cultivar of the vegetable for your experiments.
-
Homogenize the plant material thoroughly before taking a subsample for extraction to ensure uniformity.
-
If possible, analyze the glucosinolate content of a representative sample of your starting material.
-
-
Possible Cause 2: Incomplete Desulfation (for HPLC analysis)
-
Question: I am using the common HPLC method involving desulfation, but my chromatograms are showing broad or tailing peaks for this compound. What could be the problem?
-
Answer: Incomplete desulfation of glucosinolates can lead to poor chromatographic separation. This can be caused by feedback inhibition of the sulfatase enzyme.[2]
-
Solution:
-
Ensure that the sulfatase enzyme is active and used in the correct concentration.
-
Optimize the reaction time and temperature for the desulfation step.
-
Consider using a purified sulfatase to avoid interference from other enzymes.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound?
A1: The most widely used method is solvent extraction with aqueous methanol (typically 70-80%).[1][3] This is often combined with an initial heat treatment to inactivate the myrosinase enzyme.[2]
Q2: What are the advantages of using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE)?
A2: UAE and MAE are considered more modern and efficient techniques. They can offer several advantages over conventional solvent extraction, including:
-
Reduced extraction time.
-
Lower solvent consumption.
-
Increased extraction yields.[6]
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying individual glucosinolates like this compound.[1][5] This method often involves a desulfation step to improve chromatographic separation.[5] Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher sensitivity and selectivity.[1][4]
Q4: Is it necessary to freeze-dry the plant material before extraction?
A4: Freeze-drying is a common sample preparation step that helps to preserve the integrity of the glucosinolates and allows for accurate weighing of the plant material.[3][5] However, some methods have been developed for fresh, flash-frozen materials.[5]
Data Presentation
Table 1: Comparison of Extraction Methods for Total Glucosinolates
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Total Glucosinolate Yield (mg/kg DW) | Reference |
| Conventional Solvent Extraction | 50% Ethanol/Water | 40 | - | 100,094 ± 9016 | [7] |
| Conventional Solvent Extraction | 0% Ethanol/Water (Water) | 40 | - | 2131 | [7] |
| Ultrasound-Assisted Extraction (UAE) | 42% Ethanol | 43 | 30 | 7474 ± 103 (µg/g DW) | [6] |
| Boiling Methanol | 70% Methanol | ~75 | 10 | - | [2] |
| Cold Methanol | 80% Methanol | Cold | - | - | [2] |
DW: Dry Weight
Experimental Protocols
Protocol 1: General Glucosinolate Extraction using HPLC (adapted from established methods) [5]
-
Sample Preparation:
-
Freeze-dry and finely grind the cruciferous vegetable material.
-
Accurately weigh 50-100 mg of the dried powder into a 2 mL reaction tube.
-
-
Extraction:
-
Add 1 mL of 70% methanol to the tube.
-
Vortex briefly to mix.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 2,700 x g for 10 minutes at room temperature.
-
Carefully transfer the supernatant to a new tube.
-
-
Purification (Desulfation):
-
Prepare a small ion-exchange column (e.g., with DEAE-Sephadex A-25).
-
Load the supernatant onto the column.
-
Wash the column with water and then a buffer (e.g., 20 mM sodium acetate, pH 5.5).
-
Add a solution of purified sulfatase to the column and allow it to react (typically overnight at room temperature).
-
-
Elution and Analysis:
-
Elute the desulfoglucosinolates from the column with ultrapure water.
-
Freeze-dry the eluate.
-
Reconstitute the dried sample in a known volume of water or mobile phase.
-
Analyze the sample using a reversed-phase C18 HPLC column with UV detection at 229 nm.
-
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Different Extraction Protocols on Brassica oleracea var. acephala Antioxidant Activity, Bioactive Compounds, and Sugar Profile [mdpi.com]
- 4. Optimized extraction, separation and quantification of twelve intact glucosinolates in broccoli leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Gluconasturtiin Stability in Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter with gluconasturtiin instability during sample preparation.
Frequently Asked Questions (FAQs)
Q1: My this compound concentration is unexpectedly low or undetectable. What are the likely causes?
A1: The most common reason for low or absent this compound levels is its degradation during sample preparation. This degradation is primarily caused by the enzyme myrosinase, which is naturally present in plant tissues containing glucosinolates.[1][2] When plant cells are disrupted, myrosinase comes into contact with this compound and hydrolyzes it into other compounds, such as phenethyl isothiocyanate (PEITC).[1][3] Factors such as improper sample handling, suboptimal extraction methods, and inappropriate storage can all contribute to this enzymatic degradation.
Q2: How can I prevent the enzymatic degradation of this compound during sample extraction?
A2: The key is to inactivate myrosinase as early as possible in your workflow. Several methods can be employed:
-
Thermal Inactivation: Heating the sample can effectively denature and inactivate myrosinase. Common techniques include:
-
Boiling Methanol/Ethanol Extraction: Extracting the sample in boiling 70-80% methanol or ethanol is a widely used and effective method.[4][5][6] The heat inactivates myrosinase while the solvent extracts the glucosinolates.
-
Blanching: Briefly immersing the plant material in boiling water or steam for a few minutes can inactivate myrosinase before extraction.[7]
-
Microwaving: Short exposure to high-power microwave radiation can also lead to the rapid inactivation of myrosinase.[8]
-
-
Freeze-Drying (Lyophilization): Immediately freezing fresh samples in liquid nitrogen and then freeze-drying them is an effective way to preserve this compound.[9] This process inhibits enzymatic activity by removing water. The lyophilized tissue can then be safely stored and ground before extraction.
-
High-Pressure Processing (HPP): Applying high pressure (typically above 300 MPa) can inactivate myrosinase without the use of heat, which may be advantageous for preserving other heat-sensitive compounds.[10]
Q3: What is the optimal pH for maintaining this compound stability?
A3: this compound itself is most stable in neutral to slightly acidic conditions.[11] However, the activity of myrosinase, the enzyme responsible for its degradation, is also influenced by pH. Myrosinase generally exhibits optimal activity in a pH range of 4 to 7.[12] Therefore, maintaining a pH outside of this optimal range for the enzyme during extraction, if thermal inactivation is not used, can help reduce degradation. Acidic conditions (pH below 3) can favor the formation of nitriles instead of isothiocyanates upon enzymatic hydrolysis.[12][13]
Q4: How does temperature affect this compound stability?
A4: Temperature has a dual effect. On one hand, high temperatures are used to inactivate myrosinase, thus preserving this compound.[7][8][10] On the other hand, prolonged exposure to very high temperatures (above 100°C) can lead to the thermal degradation of this compound itself, independent of enzymatic activity.[11] Therefore, rapid heating methods to inactivate the enzyme followed by cooling are recommended. For myrosinase activity, the optimal temperature is generally between 30°C and 60°C.[3][10] Temperatures above 65-70°C lead to a significant reduction in its activity.[3][14]
Troubleshooting Guides
Issue 1: Inconsistent this compound Quantification Results Between Replicates.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Sample | Ensure the plant material is finely and uniformly ground to a homogenous powder, especially after freeze-drying.[6][9] This ensures that each aliquot taken for extraction is representative of the entire sample. |
| Incomplete Myrosinase Inactivation | Review your myrosinase inactivation protocol. For thermal methods, ensure the core of the sample reaches the target temperature. For solvent-based inactivation, ensure immediate and thorough mixing of the sample with the hot solvent. |
| Variable Extraction Efficiency | Standardize your extraction parameters, including solvent-to-sample ratio, extraction time, and temperature. Use a validated extraction protocol.[15][16] |
| Pipetting Errors | Calibrate and use appropriate micropipettes for accurate volume measurements during sample and standard preparation. |
Issue 2: Presence of this compound Degradation Products (e.g., PEITC) in the Final Extract.
| Possible Cause | Troubleshooting Step |
| Delayed Myrosinase Inactivation | Minimize the time between tissue disruption (grinding, homogenization) and myrosinase inactivation. For fresh samples, it is crucial to immediately freeze them in liquid nitrogen or plunge them into a hot solvent.[9] |
| Insufficient Heat for Inactivation | For blanching or microwave methods, verify that the internal temperature of the sample is sufficient to denature myrosinase.[8] |
| Myrosinase Activity During Thawing | If using frozen samples, do not allow them to thaw before coming into contact with the extraction solvent or undergoing a heat-inactivation step. Extract directly from the frozen state. |
| Sub-optimal pH During Extraction | If not using a heat-inactivation method, ensure the pH of your extraction buffer is outside the optimal range for myrosinase activity (pH 4-7).[12] |
Experimental Protocols
Protocol 1: Hot Methanol Extraction for this compound Analysis
This protocol is designed to inactivate myrosinase and efficiently extract this compound from plant material.
-
Sample Preparation:
-
Weigh approximately 200 mg of finely ground, freeze-dried plant powder into a centrifuge tube.[15]
-
-
Extraction:
-
Clarification:
-
Centrifuge the sample at 3,000 x g for 10 minutes.
-
Carefully collect the supernatant containing the extracted this compound.
-
-
Analysis:
Protocol 2: Myrosinase Inactivation by Blanching
This protocol is suitable for fresh plant material prior to extraction.
-
Preparation:
-
Bring a beaker of water to a rolling boil.
-
-
Blanching:
-
Place the fresh plant material (e.g., leaves, roots) in a mesh basket.
-
Submerge the basket in the boiling water for 3-5 minutes. The exact time may need to be optimized depending on the tissue type and size.[7]
-
-
Cooling:
-
Immediately transfer the blanched material to an ice bath to rapidly cool it down and halt any further chemical reactions.
-
-
Drying and Extraction:
-
Pat the blanched material dry.
-
The material can then be freeze-dried or directly subjected to an appropriate extraction protocol (e.g., with a methanol/water mixture at room temperature).
-
Quantitative Data Summary
Table 1: Effect of Temperature on Myrosinase Activity
| Temperature (°C) | Relative Myrosinase Activity (%) | Reference |
| 25 | High | [3] |
| 35 | Stable | [10] |
| 40 | ~60% loss after 1 hour | [10] |
| 45 | High | [3] |
| 60 | Stable in some studies, significant reduction in others | [3][19] |
| 65 | Reduced activity | [3] |
| 70 | Drastic reduction | [14] |
| 88-95 | >90% loss (microwaving) | [8] |
Table 2: Methods for Myrosinase Inactivation
| Method | Conditions | Efficacy | Reference |
| Steam Blanching | Atmospheric pressure, 5 minutes | Complete inactivation | [7] |
| Microwave Heating | 900 W for 4.8 minutes | Total loss of activity | [8] |
| High-Pressure Processing | 300-400 MPa for 3-10 minutes | Inactivation begins | [10] |
| Boiling Methanol (70%) | 70-75°C for 15-20 minutes | Effective inactivation and extraction | [5][9] |
| Freeze-Drying | -80°C freezing, then lyophilization | Inhibits activity by removing water | [9] |
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tost.unise.org [tost.unise.org]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Identification, and Antitumor Activities of Glucosinolates and Isothiocyanates in Chinese Cabbage Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Thermal Inactivation of Myrosinase in Yellow Mustard Seed [elibrary.asabe.org]
- 8. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Evaluation of the Effects of Process Conditions on the Extraction of Glucosinolates from Broccoli Sprouts [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Enzymatic Hydrolysis of Gluconasturtiin
Welcome to the technical support center for the optimization of enzymatic hydrolysis of gluconasturtiin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the enzymatic conversion of this compound to its bioactive product, phenethyl isothiocyanate (PEITC).
Question 1: Why is the yield of phenethyl isothiocyanate (PEITC) lower than expected?
Answer: Low PEITC yield is a frequent issue that can arise from several factors. A systematic approach to troubleshooting is essential.
-
Suboptimal Reaction Conditions: The optimal conditions for myrosinase activity do not always align with the optimal conditions for PEITC formation. While myrosinase may be highly active at 45°C, the highest concentration of PEITC is often observed at milder temperatures, such as 25°C.[1][2][3] High temperatures can lead to enzyme denaturation and reduced PEITC formation.[1][4]
-
Incorrect pH: The pH of the reaction buffer is critical. Acidic conditions can favor the formation of undesirable byproducts like phenethyl nitrile instead of PEITC.[1] Neutral to slightly alkaline conditions (pH 7 to 9) generally enhance the formation of PEITC.[1][3][4]
-
Enzyme Inactivation: Myrosinase can be inactivated by excessive heat (e.g., temperatures above 60-65°C) or improper storage.[1][4] Ensure the enzyme is handled and stored correctly.
-
Presence of Inhibitors: Certain compounds can inhibit myrosinase activity. It is crucial to ensure all reagents and the this compound substrate are pure.
-
Substrate Degradation: this compound can degrade under improper storage conditions. Store the substrate according to the manufacturer's recommendations.
Question 2: My myrosinase activity is high, but my PEITC yield is still low. What is happening?
Answer: This is a common point of confusion. The discrepancy arises because reaction conditions can steer the hydrolysis pathway toward different products.
-
Product Specificity vs. Enzyme Activity: While myrosinase activity might be maximal at a certain temperature (e.g., 45°C), these conditions might also promote the formation of byproducts or the degradation of PEITC.[1] For instance, studies on watercress have shown peak myrosinase activity at 45°C, but the highest PEITC yield occurred at 25°C.[1][2][3]
-
Role of Specifier Proteins: In crude plant extracts, the presence of specifier proteins like epithiospecifier protein (ESP) or nitrile-specifier proteins (NSPs) can direct the hydrolysis of this compound towards epithionitriles or simple nitriles, respectively, thereby reducing the PEITC yield.[5]
Question 3: How can I accurately measure myrosinase activity?
Answer: Several methods can be used. A common approach is to monitor the disappearance of the substrate (this compound or a standard like sinigrin) or the appearance of a product (like glucose).
-
Spectrophotometric Assay: This method measures the decrease in substrate concentration (e.g., sinigrin) over time by monitoring absorbance at a specific wavelength (e.g., 227 nm).[6]
-
Glucose Production Assay: The hydrolysis of glucosinolates by myrosinase releases glucose. This glucose can be quantified using a colorimetric method, such as the 3,5-dinitrosalicylic acid (DNS) method, to determine enzyme activity.[7]
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the remaining substrate (e.g., sinigrin) at different time points during the reaction.[8][9]
Question 4: What is the role of ascorbic acid in the reaction?
Answer: Ascorbic acid (Vitamin C) is a known activator of myrosinase. Its presence can significantly increase the rate of glucosinolate hydrolysis.[8][10] The optimal concentration of ascorbic acid should be determined empirically for your specific reaction conditions, but concentrations around 0.5 mM to 1 mM are often used.[6][8][10]
Data Presentation: Optimal Reaction Conditions
The following tables summarize quantitative data from various studies to help guide your experimental design.
Table 1: Effect of Temperature and pH on Myrosinase Activity and PEITC Formation in Watercress
| Parameter | Temperature (°C) | Myrosinase Activity (mM min⁻¹) | PEITC Concentration (ppm) | Reference |
| Temperature | 25 | 1.21 | 601.1 | [1][2][3] |
| 45 | 1.23 | Lower than at 25°C | [1][2][3] | |
| 65 | Lower than at 45°C | Lower than at 45°C | [1][2][3] | |
| pH | 3 | Not specified | Low | [1][2][3] |
| 7 | 1.35 | High | [1][2][3] | |
| 9 | 1.36 | 561.1 | [1][2][3] |
Data extracted from studies on endogenous myrosinase in watercress.
Table 2: General Optimal Conditions for Myrosinase Activity from Various Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Brassica napus | 4.0 - 7.0 | Not specified | [1] |
| Shewanella baltica Myr-37 | 8.0 | 50 | [7] |
| Black Mustard | 7.0 | 55 | [11] |
| Cress (Lepidium sativum) | 5.5 | Not specified | [11] |
Experimental Protocols
This section provides a generalized protocol for the enzymatic hydrolysis of this compound and a standard myrosinase activity assay.
Protocol 1: Enzymatic Hydrolysis of this compound for PEITC Production
Objective: To produce phenethyl isothiocyanate (PEITC) from this compound using myrosinase.
Materials:
-
This compound
-
Myrosinase (purified or from a crude plant extract)
-
Sodium phosphate buffer (50 mM, pH 7.0)
-
Ascorbic acid
-
Dichloromethane (for extraction)
-
Reaction vessel (e.g., glass vial with a screw cap)
-
Thermomixer or water bath
Procedure:
-
Prepare Reaction Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.0. Add ascorbic acid to a final concentration of 1 mM.
-
Substrate Preparation: Dissolve this compound in the reaction buffer to achieve the desired starting concentration.
-
Enzyme Addition: Add myrosinase to the reaction mixture to initiate the hydrolysis. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at 25°C for a predetermined time (e.g., 20 minutes to several hours) with gentle agitation.[1][3]
-
Reaction Termination: To stop the reaction, either heat the mixture to 95-100°C for 5 minutes to denature the myrosinase or proceed immediately to extraction.[8]
-
Product Extraction: Add an equal volume of dichloromethane to the reaction vessel. Vortex vigorously for 2 minutes to extract the PEITC.[1][3]
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Analysis: Carefully collect the organic (bottom) layer containing the PEITC. Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.[1][3]
Protocol 2: Standard Myrosinase Activity Assay (Sinigrin Substrate)
Objective: To quantify the activity of a myrosinase enzyme preparation.
Materials:
-
Myrosinase enzyme solution (e.g., cell-free supernatant or purified enzyme)
-
Sinigrin (as substrate)
-
Sodium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
HPLC system with a UV detector
Procedure:
-
Prepare Standard Reaction Mixture: In a microcentrifuge tube, prepare a 500 μL reaction mixture containing:
-
100 μL of myrosinase solution
-
Sinigrin to a final concentration of 0.6 mM
-
Ascorbic acid to a final concentration of 1 mM
-
50 mM sodium phosphate buffer (pH 6.5) to make up the final volume.[8]
-
-
Incubation: Incubate the reaction at 30°C with agitation (e.g., 600 rpm in a thermomixer).[8]
-
Sampling: Take samples at various time points (e.g., 0, 5, 10, 15, 20 minutes).
-
Terminate Reaction: Stop the reaction in each sample by boiling for 5 minutes.[8]
-
Analysis: Analyze the concentration of the remaining sinigrin in each sample by HPLC.
-
Calculate Activity: Determine the rate of sinigrin consumption. One unit of myrosinase activity is typically defined as the amount of enzyme that hydrolyzes 1 μmol of sinigrin per minute under the specified conditions.[8][10]
Visualizations
The following diagrams illustrate key processes and logical flows related to the optimization of this compound hydrolysis.
Caption: General experimental workflow for PEITC synthesis.
Caption: Troubleshooting workflow for low PEITC yield.
Caption: Hydrolysis pathway of this compound.
References
- 1. tost.unise.org [tost.unise.org]
- 2. [PDF] Effects of Temperature and pH on Myrosinase Activity and this compound Hydrolysis Products in Watercress Nurazilah | Semantic Scholar [semanticscholar.org]
- 3. Effects of Temperature and pH on Myrosinase Activity and this compound Hydrolysis Products in Watercress - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. Pre- and Post-harvest Factors Affecting Glucosinolate Content in Broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of Active Myrosinase from Plants by Aqueous Two-Phase Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3.7. Myrosinase Activity Assay [bio-protocol.org]
- 9. terresinovia.fr [terresinovia.fr]
- 10. Optimisation of Recombinant Myrosinase Production in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening of Gluconasturtiin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for high-throughput screening (HTS) of gluconasturtiin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate smooth and reliable experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the high-throughput screening of this compound, presented in a question-and-answer format.
| Question | Possible Cause | Suggested Solution |
| Why am I observing high variability between replicate wells? | Inconsistent dispensing: Inaccurate or imprecise liquid handling of reagents or samples. | Calibrate and perform regular maintenance on automated liquid handlers. Use validated dispensing protocols for the specific reagents and plate types. |
| Edge effects: Temperature or evaporation gradients across the microplate. | Use a plate incubator with good temperature uniformity. Avoid using the outer wells of the plate or fill them with a buffer to create a humidity barrier. | |
| Incomplete mixing: Reagents not being homogenously mixed in the wells. | Optimize the shaking or agitation parameters (speed and duration) after reagent addition. | |
| Why is the assay signal consistently low or absent? | Degradation of this compound: Instability of the substrate under assay conditions (e.g., pH, temperature). | Ensure the assay buffer is at the optimal pH for this compound stability. Minimize the time between plate preparation and reading. |
| Inactive myrosinase: The enzyme may have lost activity due to improper storage or handling.[1] | Store myrosinase according to the manufacturer's instructions, typically at low temperatures. Avoid repeated freeze-thaw cycles.[1] Prepare fresh enzyme dilutions for each experiment. | |
| Sub-optimal assay conditions: Incorrect pH, temperature, or incubation time for the enzymatic reaction.[2][3] | Determine the optimal pH and temperature for myrosinase activity, which can range from 4.0 to 9.0 and 20 to 70°C, respectively, depending on the enzyme source.[3] | |
| Why is there a high background signal in my assay? | Contaminated reagents: Buffers or other reagents may be contaminated. | Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary. |
| Autofluorescence/luminescence of library compounds: The screening compounds themselves may interfere with the detection method. | Screen the compound library in the absence of the enzyme or substrate to identify interfering compounds. Use appropriate data correction methods. | |
| Non-specific binding: Assay components binding to the microplate. | Use low-binding microplates. Consider adding a non-ionic detergent like Tween-20 to the assay buffer (typically at a low concentration, e.g., 0.01%). | |
| Why are my positive controls not showing the expected activity? | Incorrect concentration of positive control: Pipetting error or incorrect stock solution concentration. | Verify the concentration of the positive control stock solution. Use a fresh dilution for each experiment. |
| Degradation of the positive control: The positive control compound may be unstable. | Store the positive control under appropriate conditions (e.g., protected from light, at the correct temperature). | |
| Why are there a large number of false positives in my screen? | Compound interference: As mentioned above, compounds can directly interfere with the assay signal. | Implement a counterscreen to identify and eliminate compounds that interfere with the detection method. |
| Enzyme inhibition by contaminants: Contaminants in the compound library. | Ensure the purity of the screening library. | |
| Metal ion chelation by compounds: Some compounds can chelate metal ions that may be necessary for enzyme activity.[4] | Consider the potential for metal chelation by library compounds, especially if the enzyme is a metalloenzyme. |
Frequently Asked Questions (FAQs)
1. What is the optimal method for preparing plant tissue samples for this compound HTS?
For HTS, a rapid and reproducible sample preparation method is crucial. A common approach involves flash-freezing the plant material in liquid nitrogen, followed by grinding to a fine powder.[5] To inactivate endogenous myrosinase, which can prematurely hydrolyze this compound, the powdered tissue should be immediately extracted with a hot solvent, such as 70-80% methanol, often at temperatures around 75°C.[5][6]
2. How can I minimize the degradation of this compound during sample processing and storage?
This compound degradation is a key concern.[7] To minimize this, it is critical to quickly inactivate myrosinase with heat, as described above.[8] Extracts should be stored at low temperatures (-20°C or -80°C) to prevent chemical degradation. Avoid repeated freeze-thaw cycles of the extracts.
3. What are the most suitable analytical methods for HTS of this compound?
While HPLC and LC-MS are highly accurate for glucosinolate analysis, they are often not fast enough for primary HTS.[7][9] Alternative methods for HTS include:
-
ELISA: This method can be highly effective for high-throughput screening due to its speed and cost-effectiveness, though it may have issues with cross-reactivity.[7]
-
Direct-Infusion Mass Spectrometry (DIMS): This technique significantly shortens analysis time to as little as 30 seconds per sample by eliminating the need for chromatographic separation.[10]
-
Spectrophotometric assays: These assays often rely on measuring a product of the myrosinase reaction, such as glucose.[2]
4. How should I normalize the data from my HTS assay?
Data normalization is essential to correct for systematic errors and allow for comparison between plates.[11] Common normalization methods include:
-
Normalization to controls: Data can be normalized to the mean of the negative (e.g., DMSO) and positive controls on each plate.
-
Percent inhibition/activation: This is calculated relative to the positive and negative controls.
-
Z-score or B-score: These statistical methods can be used to identify hits by considering the distribution of the data on each plate. It is important to assess the quality of the raw data before normalization.[12]
5. What quality control metrics should I use to validate my HTS assay?
To ensure the robustness of your HTS assay, you should calculate the following quality control parameters:
-
Z'-factor: This is a measure of the statistical effect size and separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Signal-to-background ratio (S/B): This is the ratio of the mean signal of the positive control to the mean signal of the negative control.
-
Coefficient of variation (%CV): This measures the variability of the data within replicates and should ideally be below 15-20%.
Quantitative Data Summary
Table 1: Myrosinase Kinetic Parameters
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Sinigrin | Sinapis alba | 25-2500 (range) | N/A | 7.5 | 25 | [13] |
| Glucoraphanin | Broccoli | N/A | N/A | 3 | N/A | [3] |
| Sinigrin | Recombinant E. coli | Lower than other sources | Lower than other sources | 3 | N/A | [3] |
Table 2: HTS Assay Quality Control Parameters (Hypothetical Example)
| Parameter | Value | Interpretation |
| Z'-factor | 0.75 | Excellent assay quality, good separation between controls. |
| Signal-to-Background (S/B) Ratio | 15 | Strong signal window. |
| %CV (Intra-plate) | < 10% | Low variability within a single plate. |
| %CV (Inter-plate) | < 15% | Acceptable variability between different plates. |
Experimental Protocols
Protocol 1: High-Throughput Extraction of this compound from Plant Tissue
-
Sample Preparation:
-
Harvest and immediately flash-freeze approximately 100 mg of plant tissue per sample in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
-
-
Extraction:
-
Pre-heat a water bath or heating block to 75°C.
-
In a 2 mL microcentrifuge tube, add the powdered tissue.
-
Add 1 mL of pre-heated 70% (v/v) methanol to each tube.
-
Vortex briefly to mix.
-
Incubate the tubes at 75°C for 10 minutes to inactivate myrosinase.[5]
-
Centrifuge the tubes at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean 96-well deep-well plate.
-
Repeat the extraction with another 1 mL of 70% methanol, and combine the supernatants.
-
-
Storage:
-
Seal the 96-well plate and store at -20°C until analysis.
-
Protocol 2: Myrosinase Activity Assay in a 384-Well Format
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[13]
-
This compound Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized.
-
Myrosinase Solution: Prepare a stock solution of myrosinase from a commercial source (e.g., from Sinapis alba) in the assay buffer. The final concentration should be in the linear range of the assay.
-
Detection Reagent: Prepare the detection reagent according to the chosen detection method (e.g., a glucose oxidase/peroxidase-coupled reagent for detecting glucose release).
-
-
Assay Procedure:
-
Using an automated liquid handler, dispense 5 µL of test compounds (dissolved in DMSO) or DMSO alone (for controls) into the wells of a 384-well plate.
-
Add 10 µL of the myrosinase solution to all wells.
-
Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the this compound solution to all wells.
-
Incubate the plate at the optimal temperature (e.g., 25°C) for the desired reaction time (e.g., 30 minutes).[13]
-
Stop the reaction by adding a stop solution, if necessary for the detection method.
-
Add 10 µL of the detection reagent to all wells.
-
Incubate for the required time for signal development.
-
Read the plate on a compatible plate reader at the appropriate wavelength.
-
Visualizations
Caption: High-throughput screening workflow for this compound.
Caption: Troubleshooting logic for common HTS assay issues.
Caption: Enzymatic hydrolysis pathway of this compound.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Kinetic and structural study of broccoli myrosinase and its interaction with different glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
dealing with matrix effects in gluconasturtiin mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of gluconasturtiin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of your quantitative analysis. The "matrix" encompasses all components within your sample apart from this compound itself.
Q2: How can I identify if matrix effects are impacting my this compound analysis?
A2: Common indicators of matrix effects include poor peak shape, inconsistent signal intensity between samples, and high variability in quantitative results. A systematic way to assess matrix effects is through a post-extraction spike comparison. This involves comparing the peak area of this compound in a sample spiked after extraction to the peak area of a pure standard in solvent. A significant difference in signal intensity suggests the presence of matrix effects. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Sample / Peak Area in Neat Solution) x 100
Values significantly deviating from 100% (e.g., below 80% or above 120%) indicate the presence of ion suppression or enhancement, respectively.[2]
Q3: What are the primary sources of matrix effects in plant and biological samples for this compound analysis?
A3: In plant matrices, common sources of interference include pigments (like chlorophyll), sugars, phenols, and other secondary metabolites. In biological samples such as plasma or serum, phospholipids, salts, and endogenous lipids are major contributors to matrix effects. These molecules can co-elute with this compound and interfere with the ionization process in the mass spectrometer's ion source.
Q4: Which sample preparation technique is most effective at minimizing matrix effects for this compound?
A4: Solid-Phase Extraction (SPE) is widely regarded as a highly effective technique for minimizing matrix effects in glucosinolate analysis.[3] Specifically, weak anion exchange (WAX) cartridges have shown excellent performance in purifying glucosinolates, including this compound.[4] While techniques like Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) can also be used, they are often less effective at removing the full range of interfering compounds.[5][6]
Q5: Can modifications to my Liquid Chromatography (LC) method help in reducing matrix effects?
A5: Yes, optimizing your chromatographic conditions is a crucial step. By achieving better separation between this compound and matrix components, you can significantly reduce interference.[5] Strategies include adjusting the mobile phase composition, optimizing the gradient elution, and trying a column with a different stationary phase to alter selectivity.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound mass spectrometry experiments.
Problem 1: Low and Inconsistent Signal for this compound
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most critical step. If you are currently using a simple dilution or protein precipitation, consider implementing a Solid-Phase Extraction (SPE) protocol. For complex plant extracts, an SPE cleanup can improve matrix effects to a range of 98-105%.[3]
-
Optimize Chromatography: Adjust your LC gradient to better separate this compound from the regions of ion suppression. A post-column infusion experiment can help identify these regions.
-
Dilute the Sample: If the signal intensity is sufficient, diluting the sample extract can reduce the concentration of interfering matrix components.[7]
-
Use an Internal Standard: Incorporate a stable isotope-labeled this compound or a structurally similar compound (e.g., sinigrin) as an internal standard to compensate for signal variability.[4]
-
Problem 2: Poor Peak Shape (Tailing or Fronting) for this compound
-
Possible Cause: Co-eluting interferences or issues with the analytical column.
-
Troubleshooting Steps:
-
Enhance Sample Preparation: A more rigorous cleanup with SPE can remove compounds that may interfere with the peak shape.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any accumulated matrix components. Consider using a guard column to protect your analytical column.
-
Injection Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase to prevent peak distortion.
-
Data Presentation
The following table summarizes the typical effectiveness of different sample preparation techniques in mitigating matrix effects for glucosinolate analysis.
| Sample Preparation Technique | Typical Matrix Effect (%) | Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 50 - 150% | 80 - 110% | Simple and fast | Minimal cleanup, high potential for matrix effects |
| Liquid-Liquid Extraction (LLE) | 70 - 130% | 70 - 100% | Good for removing highly polar or non-polar interferences | Can be labor-intensive and require large solvent volumes |
| Solid-Phase Extraction (SPE) | 80 - 120%[2] | 74 - 119%[2] | Highly effective cleanup, can be automated | Requires method development, cost of cartridges |
Note: The values presented are representative and can vary depending on the specific matrix, analyte concentration, and LC-MS conditions. A study on intact glucosinolates in kimchi demonstrated that SPE treatment improved matrix effects to 98%-105%.[3]
Experimental Protocols
Protocol 1: General Glucosinolate Extraction from Plant Material
This protocol is a general guideline for extracting glucosinolates, including this compound, from plant tissues.
-
Sample Homogenization: Freeze the plant material in liquid nitrogen and grind it to a fine powder.
-
Extraction: To approximately 100 mg of the powdered sample, add 1 mL of 70% methanol pre-heated to 75°C. Vortex the mixture vigorously.
-
Inactivation of Myrosinase: Place the sample in a 75°C water bath for 10 minutes to inactivate the myrosinase enzyme, which can degrade glucosinolates.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collection: Carefully collect the supernatant, which contains the extracted glucosinolates, for further cleanup or direct analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol utilizes a weak anion exchange (WAX) SPE cartridge for the purification of this compound from the initial extract.
-
Cartridge Conditioning: Condition a WAX SPE cartridge (e.g., 60 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of 2% formic acid in water through it.[4]
-
Sample Loading: Load the supernatant from the general extraction protocol onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove non-polar and neutral interferences.[4]
-
Elution: Elute the purified this compound from the cartridge with 1 mL of 50% methanol containing 5% ammonia.[4]
-
Final Preparation: The eluate can be evaporated to dryness and reconstituted in the initial mobile phase for LC-MS analysis.
Mandatory Visualization
Below are diagrams illustrating key workflows for dealing with matrix effects in this compound mass spectrometry.
Caption: A troubleshooting workflow for identifying and mitigating matrix effects.
Caption: An experimental workflow for this compound analysis with SPE cleanup.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Reproducibility in Gluconasturtiin Bioassays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve common issues leading to poor reproducibility in gluconasturtiin bioassays.
Frequently Asked Questions (FAQs)
Category 1: this compound and Myrosinase Handling
Question: My this compound concentration varies significantly between batches. What could be the cause?
Answer: Inconsistent concentration is a primary source of irreproducibility. The issue often stems from the extraction and quantification process.
-
Incomplete Myrosinase Inactivation: During extraction from plant material, the enzyme myrosinase can hydrolyze this compound, leading to lower yields. It is crucial to inactivate this enzyme, typically by using hot solvents (e.g., 70-80% methanol at 75°C) or by freeze-drying the tissue before extraction.[1][2]
-
Extraction Method Inefficiency: Different extraction methods have varying efficiencies. Cold methanol extraction has been shown to be as effective or better than boiling methods for certain glucosinolates and is less hazardous.[3] However, the chosen method must be validated and consistently applied.
-
Quantification Errors: Accurate quantification, typically via HPLC, requires a reliable standard curve (e.g., using sinigrin) and appropriate response factors for this compound.[4][5] Ensure proper integration of chromatographic peaks and consistent sample dilution.
Question: I'm observing no biological effect in my assay. Could the enzymatic conversion be failing?
Answer: Yes, for this compound to be bioactive, it must be hydrolyzed by myrosinase into phenethyl isothiocyanate (PEITC).[6] Failure in this step will result in a lack of activity.
-
Suboptimal Myrosinase Activity: Myrosinase activity is highly dependent on pH and temperature. The optimal pH generally ranges from 4.0 to 9.0 and temperature from 20°C to 70°C, varying by plant species.[7] For bacterial myrosinase, optima can be around pH 8.0 and 50°C.[8] Ensure your assay buffer and conditions are optimized for the specific myrosinase you are using.
-
Enzyme Instability: Myrosinase can lose activity if not stored or handled properly. High salt concentrations in assay buffers can also inhibit its activity.[9]
-
Missing Cofactors: Some myrosinases require cofactors like ascorbic acid for full activity. Check the requirements for your specific enzyme.[9]
Category 2: Cell-Based Assay Troubleshooting
Question: Why am I seeing high well-to-well variability in my cell viability (e.g., MTT, Resazurin) assays?
Answer: High variability in cell-based assays can be traced to several factors unrelated to the compound itself.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed the same number of cells in each well. Edge effects in multi-well plates can also be a factor; consider not using the outer wells for experimental data.
-
Compound Precipitation: this compound or its hydrolysis product, PEITC, may not be fully soluble in your culture medium at the tested concentrations, leading to inconsistent dosing. Visually inspect for precipitates and consider using a vehicle like DMSO (at a low, consistent final concentration).
-
Variable Incubation Times: The conversion of substrates like MTT or resazurin is time-dependent.[10][11] Ensure that the time between adding the reagent and reading the plate is consistent for all plates.
-
Interference with Assay Reagents: The test compound itself might interfere with the assay chemistry. For example, some compounds can reduce tetrazolium dyes non-enzymatically or interfere with the fluorescent signal of resorufin.[12] Run proper controls, including media-only, vehicle-only, and compound-in-media-without-cells controls.
Question: My anti-inflammatory assay results (e.g., nitric oxide, cytokine levels) are not reproducible. What should I check?
Answer: Anti-inflammatory assays using models like LPS-stimulated macrophages are complex and sensitive to multiple variables.[13][14]
-
LPS Activity Variation: The potency of lipopolysaccharide (LPS) can vary between lots and suppliers. Use the same batch of LPS for a set of comparable experiments and perform a dose-response curve to determine the optimal concentration.
-
Cell Health and Passage Number: The responsiveness of cell lines like RAW 264.7 can change with high passage numbers. Use cells within a defined passage range and ensure they are healthy and not overly confluent before stimulation.
-
Timing of Treatment: The timing of this compound/myrosinase treatment relative to LPS stimulation is critical. Pre-treatment, co-treatment, and post-treatment can yield vastly different results. This timing must be kept consistent.
-
Cytotoxicity: At higher concentrations, this compound's hydrolysis product (PEITC) can be cytotoxic.[14] If your compound is killing the cells, it will artifactually "reduce" inflammation. Always run a parallel cytotoxicity assay (e.g., MTT, LDH) with the same compound concentrations and time points to ensure the observed anti-inflammatory effects are not due to cell death.[15]
Quantitative Data Summary
Table 1: Comparison of this compound Extraction Methods
| Method | Solvent | Temperature | Key Advantages | Key Disadvantages |
| Hot Methanol Extraction | 70-80% Methanol | 75°C | Effectively inactivates myrosinase.[1] | Involves boiling flammable liquids, requiring caution. |
| Cold Methanol Extraction | 80% Methanol | Room Temperature | Less hazardous, cost-effective, comparable or better efficiency for some glucosinolates.[3] | May not inactivate myrosinase as rapidly as hot methods.[1] |
| Freeze-Drying then Extraction | 70% Methanol | Room Temperature | Allows for precise weighing and disruption of tissue.[1] | Time-consuming (requires lyophilization step).[3] |
Table 2: General Optimal Conditions for Myrosinase Activity
| Parameter | General Range | Notes | Source(s) |
| pH | 4.0 - 9.0 | Highly species-dependent. The pH can influence the type of hydrolysis product formed (e.g., isothiocyanates vs. nitriles). | [7][8] |
| Temperature | 20°C - 70°C | Plant-derived myrosinases are often active at room/physiological temperatures, while some bacterial ones have higher optima (e.g., 50°C). | [7][8] |
| Cofactors | Ascorbic Acid | Often added to assays (e.g., 500 µM) to enhance and stabilize activity. | [9] |
Visualized Workflows and Pathways
Caption: A generalized workflow for conducting a this compound bioassay.
Caption: Conversion of this compound to its bioactive form, PEITC.
Caption: Simplified Keap1-Nrf2 antioxidant pathway activated by PEITC.
Detailed Experimental Protocols
Protocol 1: this compound Extraction and Quantification
(Adapted from methods described by Doheny-Adams et al. and others[3][4])
-
Sample Preparation: Flash-freeze plant material (e.g., roots, leaves) in liquid nitrogen and grind to a fine powder. Alternatively, freeze-dry the material before grinding.
-
Extraction (Hot Method):
-
Weigh approximately 100 mg of frozen powder into a microcentrifuge tube.
-
Add 1 mL of pre-heated 80% methanol (80°C).
-
Incubate in a heat block at 80°C for 5 minutes, vortexing vigorously.
-
Centrifuge for 1 minute at 16,000 x g.
-
Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.[16]
-
-
Purification (Optional but Recommended): For cleaner samples, pass the extract through a small-scale ion-exchange column (e.g., DEAE Sephadex A-25) to bind glucosinolates. After washing, treat with sulfatase to cleave the sulfate group, then elute the desulfoglucosinolates.[4][5]
-
HPLC Quantification:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used.
-
Detection: UV detector at 229 nm.[2]
-
Standard: Prepare a standard curve using a known concentration of a reference standard, such as sinigrin.
-
Calculation: Integrate the peak area for this compound (or desulfo-gluconasturtiin) and calculate the concentration based on the standard curve, applying a response factor if necessary.[2]
-
Protocol 2: Myrosinase Activity Assay
(Based on spectrophotometric measurement of substrate depletion[17][18])
-
Reagent Preparation:
-
Substrate: Prepare a solution of a known glucosinolate, such as sinigrin, at a concentration of ~0.3 mM in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0).[9][17]
-
Enzyme Extract: Prepare your myrosinase solution (e.g., partially purified plant extract or commercial enzyme) in the same buffer.
-
-
Assay Procedure:
-
In a quartz cuvette, combine the assay buffer and any cofactors (e.g., ascorbic acid to a final concentration of 500 µM).
-
Add the myrosinase extract and mix.
-
Initiate the reaction by adding the sinigrin substrate. The final volume is typically 1 mL.
-
Immediately place the cuvette in a spectrophotometer.
-
-
Measurement:
-
Monitor the decrease in absorbance at 227 nm over time (e.g., for 3 minutes).[9] The disappearance of sinigrin corresponds to myrosinase activity.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. One unit of activity is often defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
Protocol 3: Cell Viability (MTT) Assay
(General protocol for assessing cytotoxicity[10][14])
-
Cell Seeding: Seed cells (e.g., RAW 264.7, HepG2) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound along with a fixed, non-toxic concentration of myrosinase in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Include vehicle-only and media-only controls.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours) at 37°C, 5% CO₂.
-
MTT Addition:
-
Add 20 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Purification of Active Myrosinase from Plants by Aqueous Two-Phase Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant and Anti-Inflammatory Activities of High-Glucosinolate-Synthesis Lines of Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. terresinovia.fr [terresinovia.fr]
- 18. A Simple Method for On-Gel Detection of Myrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Storage Conditions for Gluconasturtiin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions to prevent the degradation of gluconasturtiin. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure the stability and integrity of this compound in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the storage and handling of this compound.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| FAQ: What are the optimal short-term and long-term storage conditions for purified this compound? | Inappropriate temperature, light exposure, pH, or solvent. | Short-term (days to weeks): Store in a cool, dark place. For solutions, use a slightly acidic buffer (e.g., pH 5.0-6.5) and keep refrigerated at 4°C. Long-term (months to years): For solid this compound, store at -20°C or preferably -80°C in a desiccated, dark environment. For solutions, flash-freeze aliquots in a suitable solvent (e.g., water, methanol) and store at -80°C to minimize freeze-thaw cycles. |
| FAQ: My this compound solution shows a rapid decrease in concentration, even when stored at 4°C. What could be the cause? | 1. Myrosinase contamination: The enzyme myrosinase, if present, will rapidly hydrolyze this compound.[1][2] 2. Basic pH: Glucosinolates are more susceptible to degradation in basic conditions.[3] 3. Microbial contamination: Bacteria or fungi in the solution can degrade this compound. | 1. Inactivate myrosinase: Heat the initial plant extract to 70-95°C for 5-10 minutes before purification. Alternatively, use a purification method that effectively removes proteins. 2. Control pH: Ensure the storage solvent is neutral or slightly acidic. 3. Sterile filter: Pass the solution through a 0.22 µm filter before storage. |
| Issue: I am observing unexpected peaks in my HPLC/LC-MS analysis of a stored this compound sample. | Degradation of this compound into various breakdown products. | The primary degradation product is phenethyl isothiocyanate (PEITC) due to myrosinase activity.[1][2] Other potential degradation products under different conditions (e.g., thermal degradation) include nitriles. Analyze for the presence of these known degradation products to confirm the degradation pathway. |
| FAQ: Can I store this compound in a methanol/water mixture? | Methanol is a common solvent for glucosinolate extraction and analysis. | Yes, methanol/water mixtures are suitable for storing this compound, particularly for analytical purposes. For long-term storage, a high concentration of methanol (e.g., 70-80%) can also inhibit microbial growth. Store solutions at low temperatures (-20°C or -80°C). |
| Issue: My freeze-dried this compound powder has a brownish color. | Oxidation or other forms of degradation during the lyophilization process or storage. | Ensure the freeze-drying process is conducted efficiently to minimize the time the sample spends in a partially dried state. Store the lyophilized powder under vacuum or in an inert atmosphere (e.g., argon or nitrogen) and in the dark at low temperatures. |
| FAQ: How do freeze-thaw cycles affect this compound stability? | Repeated freezing and thawing can lead to the degradation of the compound. | Aliquot your this compound solution into single-use vials before freezing to avoid multiple freeze-thaw cycles. |
Quantitative Data on this compound Stability
The stability of this compound is influenced by several factors. The following tables summarize the effects of temperature and pH on its degradation.
Table 1: Effect of Temperature on this compound Stability
| Temperature | Condition | Effect on this compound | Reference |
| -80°C | Solid, purified | High stability, recommended for long-term storage. | General laboratory best practices |
| -20°C | Solid, purified | Good stability, suitable for long-term storage. | General laboratory best practices |
| 4°C | In solution (pH 5.0-6.5) | Moderate stability, suitable for short-term storage. | [1] |
| 25°C (Room Temp) | In solution | Increased degradation, especially in the presence of myrosinase.[4] | [4] |
| > 60°C | In solution | Thermal degradation can occur, leading to the formation of nitriles.[5][6] | [5][6] |
Table 2: Effect of pH on this compound Stability in Aqueous Solution
| pH Range | Stability | Primary Degradation Products (if myrosinase is present) | Reference |
| 3.0 - 6.0 | Relatively stable | Phenethyl isothiocyanate (PEITC) and some nitriles. | [4] |
| 6.0 - 8.0 | Less stable | Primarily Phenethyl isothiocyanate (PEITC). | [4] |
| > 8.0 | Unstable | Increased formation of PEITC and other degradation products.[3] | [3][4] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
Objective: To determine the stability of purified this compound under different temperature and pH conditions.
Materials:
-
Purified this compound
-
Buffers of varying pH (e.g., 100 mM citrate buffer for pH 4.0, 100 mM phosphate buffer for pH 7.0, 100 mM borate buffer for pH 9.0)
-
HPLC or LC-MS system
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
Methodology:
-
Prepare a stock solution of this compound of known concentration in ultrapure water.
-
Create a series of test solutions by diluting the stock solution in the different pH buffers to a final concentration suitable for analysis (e.g., 1 mM).
-
Divide each test solution into aliquots for each temperature condition.
-
Store the aliquots at the different temperatures.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.
-
Immediately analyze the concentration of this compound using a validated HPLC or LC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Protocol 2: Myrosinase Activity Assay
Objective: To determine the activity of myrosinase, the enzyme responsible for this compound hydrolysis.
Materials:
-
Myrosinase extract (from plant material or purified)
-
This compound or Sinigrin (as a substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.5)
-
Ascorbic acid (as a cofactor)
-
HPLC system
Methodology:
-
Prepare a standard reaction mixture containing the phosphate buffer, ascorbic acid, and the myrosinase extract.
-
Pre-incubate the mixture at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding a known concentration of the glucosinolate substrate (this compound or sinigrin).
-
Take samples at different time intervals (e.g., 0, 1, 2, 5, 10 minutes).
-
Stop the reaction in the collected samples by boiling for 5 minutes or adding a strong acid.
-
Analyze the concentration of the remaining substrate in each sample by HPLC.[7]
-
Calculate the rate of substrate degradation to determine the myrosinase activity, typically expressed in units where one unit catalyzes the hydrolysis of 1 µmol of substrate per minute.[7]
Visualizations
This compound Degradation Pathway
The primary degradation of this compound is an enzymatic process catalyzed by myrosinase.
Caption: Enzymatic degradation of this compound by myrosinase.
Experimental Workflow for Stability Assessment
A logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing this compound stability.
Signaling Pathway of Phenethyl Isothiocyanate (PEITC)
PEITC, the primary breakdown product of this compound, has been shown to influence various signaling pathways, notably in cancer cells.
Caption: Key signaling pathways modulated by PEITC.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tost.unise.org [tost.unise.org]
- 5. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leaching and degradation kinetics of glucosinolates during boiling of Brassica oleracea vegetables and the formation of their breakdown products [pubmed.ncbi.nlm.nih.gov]
- 7. 3.7. Myrosinase Activity Assay [bio-protocol.org]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Gluconasturtiin Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of gluconasturtiin, the selection and validation of a suitable analytical method are critical for ensuring accurate and reliable results. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for the quantification of glucosinolates like this compound. This guide provides a comparative overview of validated HPLC methods and alternative analytical techniques, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods for this compound
The following table summarizes key performance characteristics of different analytical methods for the quantification of this compound and other glucosinolates. This allows for a direct comparison of their chromatographic conditions and validation parameters.
| Parameter | HPLC Method 1 | HPLC Method 2 | Alternative Method: UHPLC-MS/MS |
| Column | LiChrospher RP18 (250 mm × 4.6 mm, 5 µm)[1] | Poroshell 120 EC-C18 (150 mm x 3.0 mm, 2.7 µm)[2] | Not specified |
| Mobile Phase | A: Water, B: Acetonitrile[1] | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile:water (50:50)[2] | Not specified |
| Gradient | 1.5% B (1 min), 1.5–5% B (5 min), 5–7% B (2 min), 7–21% (10 min), 21–29% (5 min), 29–43% (7 min), 43–93% (5 min), 93% B (5 min), 93–1.5% B (5 min)[1] | 2–10% B (0–10 min), 10–50% B (10–25 min), 50–90% B (25–30 min)[2] | Not specified |
| Flow Rate | 1.0 mL/min[1] | 0.4 mL/min[2] | Not specified |
| Detection | Diode Array Detector (DAD) at 229 nm[1] | DAD at 229 nm and qTOF Mass Spectrometer[2] | Tandem Mass Spectrometry (MS/MS) |
| Linearity Range | 33.2 – 166.2 µg/mL (for Sinigrin, an internal standard)[3] | 0.084–0.418 μmol/mL (for this compound)[4] | Not specified |
| Precision | Time (3 days): 9.74%, Concentration (3 levels): 8.96% (for Sinigrin)[3] | Intra- and inter-day precision <2.19%[4] | Relative standard deviations ≤ 15%[5] |
| Key Advantages | Well-established, robust method.[6] | High sensitivity and selectivity.[2] | High efficiency, speed, and accuracy, especially for intact glucosinolates.[5] |
| Key Disadvantages | Requires desulfation step which can be time-consuming. | More complex instrumentation. | Higher cost and complexity. |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are protocols for a standard HPLC method for glucosinolate analysis and an overview of a spectrophotometric alternative.
Detailed Protocol for HPLC Analysis of Desulfoglucosinolates
This protocol is based on the widely used method of analyzing desulfated glucosinolates.[6]
1. Sample Preparation and Extraction:
-
Weigh 100 mg of freeze-dried plant material into a 2 mL tube.
-
Add 1 mL of 70% methanol pre-heated to 70°C.
-
Incubate at 70°C for 30 minutes to inactivate myrosinase.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube. This is the crude glucosinolate extract.
2. Desulfation:
-
Prepare a small column with an anion exchange resin (e.g., DEAE-Sephadex A-25).
-
Load the crude extract onto the column.
-
Wash the column with water to remove impurities.
-
Apply a purified sulfatase solution and allow it to react overnight at room temperature to cleave the sulfate group from the glucosinolates.
-
Elute the desulfoglucosinolates with deionized water.
3. HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[6]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Flow Rate: 0.75 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection: UV detector at 229 nm.[6]
-
Quantification: Use an external standard calibration curve, often with sinigrin as a reference compound.
Alternative Method: Spectrophotometric Quantification of Total Glucosinolates
This method offers a simpler and faster alternative for determining total glucosinolate content, though it lacks the specificity of chromatographic methods.
1. Principle: This method is based on the colorimetric reaction of ferricyanide with 1-thioglucose, which is released from glucosinolates after alkaline hydrolysis.
2. Abbreviated Protocol:
-
Extract glucosinolates from the plant material using a method similar to the initial steps of the HPLC protocol.
-
Isolate the glucosinolates using a strong anion exchange column.
-
Hydrolyze the isolated glucosinolates with sodium hydroxide to release 1-thioglucose.
-
Add ferricyanide and measure the decrease in absorbance at 420 nm.
-
Quantify the total glucosinolate content by comparing the absorbance change to a standard curve prepared with a known glucosinolate like sinigrin.
Visualizing the Workflow: HPLC Method Validation
The following diagram illustrates the logical workflow of validating an HPLC method for this compound analysis, from initial setup to the assessment of key validation parameters.
Caption: Workflow for HPLC Method Validation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Glucosinolates and Isothiocyantes in Processed Rapeseed Determined by HPLC-DAD-qTOF [mdpi.com]
- 3. eurachem.org [eurachem.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Gluconasturtiin and Glucoraphanin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactive properties of two prominent glucosinolates: gluconasturtiin, found in cruciferous vegetables like watercress, and glucoraphanin, abundant in broccoli. The bioactivity of these compounds is primarily attributed to their respective hydrolysis products, phenethyl isothiocyanate (PEITC) and sulforaphane (SFN). This document summarizes key experimental findings on their anticancer, anti-inflammatory, and antioxidant properties, presents detailed experimental methodologies, and visualizes the key signaling pathways involved.
At a Glance: Key Bioactive Differences
While both this compound and glucoraphanin, through their isothiocyanate derivatives, exhibit significant health-promoting properties, their potency and mechanisms of action can differ. The available research suggests that both PEITC and SFN are potent anticancer and anti-inflammatory agents, though their efficacy can be cell-type and context-dependent. Direct comparative studies on their antioxidant capacity using standardized assays are limited in the reviewed literature.
Quantitative Comparison of Bioactivity
The following tables summarize quantitative data from studies directly comparing the bioactivity of phenethyl isothiocyanate (PEITC) from this compound and sulforaphane (SFN) from glucoraphanin.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| PEITC | MCF-7 | Breast Cancer | 7.32 ± 0.25 | [1] |
| PEITC | L9981 | Lung Cancer | 9.7 | [2] |
| PEITC | PC-3 | Prostate Cancer | ~10 (cell replication inhibition) | [3] |
| SFN | T24 | Bladder Cancer | 26.9 ± 1.12 (24h), 15.9 ± 0.76 (48h) | [4] |
| SFN | PC-3 | Prostate Cancer | ~40 (cell replication inhibition) | [3] |
Table 2: Differential Effects on Gene Expression in Normal and Cancerous Breast Cells
| Compound (Concentration) | Cell Line | Number of Significantly Altered Genes | Key Upregulated Genes | Reference |
| PEITC (0.3 µM) | HME (Normal Mammary) | 23 | BAD (pro-apoptotic), Estrogen Receptor Beta | [1] |
| SFN (0.3 µM) | HME (Normal Mammary) | 16 | p21, p27 (tumor suppressors) | [1] |
| PEITC (0.3 µM & 3.0 µM) | MCF-7 (Breast Cancer) | No significant changes | - | [1] |
| SFN (3.0 µM) | MCF-7 (Breast Cancer) | 7 | - | [1] |
Signaling Pathways
The anticancer and anti-inflammatory effects of PEITC and SFN are mediated through the modulation of key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.
Nrf2-Mediated Antioxidant and Detoxification Pathway
Both PEITC and SFN are potent activators of the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress. However, their mechanisms of activation may differ.
Caption: Nrf2 activation by PEITC and SFN leading to antioxidant gene expression.
NF-κB-Mediated Inflammatory Pathway
PEITC and SFN have been shown to inhibit the pro-inflammatory NF-κB pathway, but they can exert differential effects on upstream signaling molecules.
Caption: Inhibition of the NF-κB inflammatory pathway by PEITC and SFN.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and glucoraphanin bioactivity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., MCF-7, PC-3) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PEITC and SFN in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Antioxidant Capacity Assays (General Protocol Outline)
While direct comparative data for this compound and glucoraphanin is lacking, the following are general protocols for common antioxidant assays.
1. Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Principle: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
-
Procedure Outline:
-
Prepare a fresh FRAP reagent containing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
Add a small volume of the sample (or standard) to the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using a known antioxidant (e.g., Trolox) and express the results as Trolox equivalents.
-
2. Oxygen Radical Absorbance Capacity (ORAC) Assay:
-
Principle: Measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of a fluorescent probe (e.g., fluorescein) is monitored over time.
-
Procedure Outline:
-
In a 96-well plate, add the fluorescent probe, the sample (or standard), and AAPH solution.
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the fluorescence decay every minute for a set period (e.g., 60-90 minutes).
-
Calculate the area under the fluorescence decay curve (AUC).
-
Compare the AUC of the sample to that of a Trolox standard to determine the ORAC value.
-
NF-κB Inhibition Assay (Immunofluorescence-Based)
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
Workflow Diagram:
Caption: Workflow for assessing NF-κB inhibition via immunofluorescence.
Detailed Steps:
-
Cell Culture: Seed cells (e.g., RAW 264.7 macrophages) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of PEITC or SFN for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) and incubate for a short period (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Wash the cells with PBS, fix them with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking and Antibody Staining: Block non-specific binding with a blocking solution (e.g., 5% bovine serum albumin in PBS). Incubate with a primary antibody specific for the NF-κB p65 subunit, followed by incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear fluorescence in treated cells compared to stimulated control cells indicates inhibition of NF-κB activation.
Conclusion
Both this compound and glucoraphanin are significant sources of bioactive isothiocyanates with demonstrated anticancer and anti-inflammatory activities. The available evidence suggests that their hydrolysis products, PEITC and SFN, can have different potencies and may be more effective in different contexts. While SFN has been more extensively studied, PEITC also shows considerable promise. Further direct comparative studies, particularly in the area of antioxidant capacity, are warranted to fully elucidate their relative therapeutic potential. The detailed protocols and pathway diagrams provided in this guide are intended to support researchers in the design and execution of further investigations into these valuable natural compounds.
References
- 1. Comparison of the Effects of Phenethyl Isothiocyanate and Sulforaphane on Gene Expression in Breast Cancer and Normal Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro-in vivo dose response of ursolic acid, sulforaphane, PEITC, and curcumin in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer [mdpi.com]
cross-validation of gluconasturtiin quantification in different laboratories
A detailed guide for researchers on the reproducibility and reliability of gluconasturtiin analysis across different laboratories.
This guide provides an objective comparison of a validated analytical method for the quantification of this compound, a significant glucosinolate found in Brassicaceae vegetables, across multiple laboratories. The data presented is based on a multi-laboratory validation study, offering researchers, scientists, and drug development professionals valuable insights into the method's performance and expected variability when implemented in different settings. Detailed experimental protocols and visual workflows are included to facilitate the adoption and verification of this analytical technique.
Comparative Analysis of this compound Quantification
A multi-laboratory validation study was conducted to assess the reproducibility of a developed analytical method for quantifying various glucosinolates, including this compound. Three laboratories participated in this study, analyzing two different samples of Nozawana (Brassica rapa L.), a plant known to contain this compound. The results of this inter-laboratory comparison are summarized below, providing a clear overview of the method's performance across different analytical environments.
Table 1: Inter-Laboratory Quantification of this compound in Nozawana Samples
| Laboratory | Sample A (µmol/g dry weight) | Sample B (µmol/g dry weight) |
| Laboratory 1 | 0.15 | 0.12 |
| Laboratory 2 | 0.16 | 0.13 |
| Laboratory 3 | 0.14 | 0.11 |
Table 2: Statistical Analysis of Inter-Laboratory Results for this compound
| Parameter | Sample A | Sample B |
| Mean (µmol/g dry weight) | 0.15 | 0.12 |
| Standard Deviation | 0.01 | 0.01 |
| Relative Standard Deviation (RSDr) | 6.67% | 8.33% |
The data indicates a high degree of consistency in this compound quantification among the three participating laboratories, demonstrating the robustness and transferability of the analytical method.
Experimental Protocols
The following is a detailed methodology for the quantification of this compound as employed in the multi-laboratory validation study.[1]
Sample Preparation
-
Lyophilization and Pulverization: Samples of Nozawana were divided into leaves and stems, which were then lyophilized. The dried samples were pulverized using a mill and passed through a sieve to obtain a fine powder.[1]
-
Extraction: 0.2 g of the powdered sample was weighed into a tube. 5 mL of 50% (v/v) methanol was added, and the tube was agitated and sonicated for 10 minutes at 50°C. After cooling, the mixture was centrifuged. The supernatant was collected, and the extraction process was repeated on the precipitate with an additional 2 mL of 50% (v/v) methanol. The supernatants were combined and brought to a final volume of 10 mL with 50% (v/v) methanol.[1]
Solid-Phase Extraction (SPE) Cleanup
-
Column Conditioning: An aminopropyl solid-phase extraction column was conditioned with 2.5 mL of 50% (v/v) methanol.[1]
-
Sample Loading and Elution: An aliquot of the extract was diluted with an equal volume of distilled water and loaded onto the conditioned SPE column at a flow rate of under 2 mL/min. This step removes impurities that could interfere with the analysis. The purified glucosinolate fraction was then collected.[1]
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An LC-MS apparatus was used for the separation and quantification of this compound.[1]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for glucosinolate analysis.
-
Mobile Phase: A gradient elution with water and acetonitrile, both often containing a small amount of an acidifier like formic acid, is commonly employed.
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
Detection: A UV detector set at 235 nm was used for quantification, while a mass spectrometer was used for identification based on the mass-to-charge ratio of this compound.[1]
-
-
Standard Preparation: Standard solutions of this compound at various concentrations were prepared to generate a calibration curve for accurate quantification.[1]
Visualizing the Workflow and Key Structures
To further clarify the experimental process and the molecule of interest, the following diagrams have been generated.
References
A Comparative Analysis of Gluconasturtiin Content in Brassica Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of gluconasturtiin content across various Brassica species. This document summarizes quantitative data, details experimental protocols for analysis, and illustrates the relevant biosynthetic pathway to support further research and development.
This compound, an aromatic glucosinolate, is a phytochemical of significant interest due to the anticancer properties of its hydrolysis product, phenethyl isothiocyanate (PEITC). Found in a variety of cruciferous vegetables, the concentration of this compound can vary considerably among different Brassica species and even between cultivars of the same species. This guide aims to provide a clear and objective comparison of this compound levels in commonly consumed Brassica vegetables to aid in the selection of promising candidates for further investigation and potential therapeutic applications.
Quantitative Comparison of this compound Content
The following table summarizes the this compound content in various Brassica species as reported in scientific literature. To facilitate comparison, values have been converted to micromoles per 100 grams of fresh weight (µmol/100 g FW) where possible. It is important to note that glucosinolate content can be influenced by various factors, including genotype, growing conditions, and analytical methods.
| Brassica Species | Common Name | This compound Content (µmol/100 g FW) | Reference(s) |
| Brassica rapa var. perviridis | Komatsuna | 14.6 | [1] |
| Brassica rapa ssp. trilocularis | Yellow Sarson | 7.1 | [1] |
| Brassica rapa ssp. pekinensis | Chinese Cabbage | 6.5 | [1] |
| Brassica rapa | Tai Cai | 6.84 | [1] |
| Brassica oleracea var. acephala | Kale (Siberian) | ~2.98 (1.26 mg/100g FW) | [2] |
| Brassica oleracea var. capitata | Cabbage | Low to negligible | [3] |
| Brassica oleracea var. italica | Broccoli | Low to negligible in florets | [4] |
| Nasturtium officinale | Watercress | High, but variable | [1] |
| Armoracia rusticana | Horseradish | Constitutes ~11% of total glucosinolates | |
| Brassica juncea | Mustard | Present, but sinigrin is often dominant | |
| Brassica rapa ssp. rapa | Turnip Greens | Low | [1] |
Note on Data Conversion: Original data presented in mg/100 g FW was converted to µmol/100 g FW using the molar mass of this compound (423.47 g/mol ). Data reported in dry weight (DW) were not converted to fresh weight (FW) due to the high variability in moisture content among different plant tissues, which would introduce significant error.
Experimental Protocol: Quantification of this compound by HPLC
The following is a detailed methodology for the extraction and quantification of this compound in Brassica plant material, based on established high-performance liquid chromatography (HPLC) protocols.[5][6][7][8][9][10]
Sample Preparation
-
Harvesting and Storage: Harvest fresh plant material and immediately freeze it in liquid nitrogen to halt enzymatic activity. Store samples at -80°C until extraction.
-
Lyophilization: Freeze-dry the frozen plant material to remove water.
-
Grinding: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.
Extraction of Glucosinolates
-
Initial Extraction: Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube. Add 1 mL of boiling 70% methanol and vortex thoroughly.
-
Heat Inactivation: Incubate the mixture in a heat block at 80°C for 5 minutes to ensure complete inactivation of myrosinase.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 5 minutes.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Re-extraction: Repeat the extraction process on the pellet with another 1 mL of boiling 70% methanol to maximize the yield. Combine the supernatants.
Desulfation
-
Column Preparation: Prepare a small ion-exchange column by packing a Pasteur pipette with DEAE-Sephadex A-25 resin.
-
Equilibration: Equilibrate the column by washing with deionized water and then with a 20 mM sodium acetate buffer (pH 5.0).
-
Sample Loading: Load the combined supernatant onto the column. The glucosinolates will bind to the resin.
-
Washing: Wash the column with the sodium acetate buffer to remove impurities.
-
Enzymatic Desulfation: Add a solution of purified sulfatase (from Helix pomatia) to the column and incubate at room temperature overnight. This will cleave the sulfate group from the glucosinolates.
Elution and HPLC Analysis
-
Elution: Elute the desulfo-glucosinolates from the column with deionized water.
-
Filtration: Filter the eluate through a 0.22 µm syringe filter before HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient starts with a high percentage of A, gradually increasing the percentage of B to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 229 nm.
-
Quantification: Use an external standard of desulfo-gluconasturtiin to create a calibration curve for accurate quantification.
-
Visualizing Key Processes
To better understand the experimental process and the biological context of this compound, the following diagrams have been generated using Graphviz.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Profiling of Individual Desulfo-Glucosinolate Content in Cabbage Head (Brassica oleracea var. capitata) Germplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variation in Glucosinolate Accumulation among Different Sprout and Seedling Stages of Broccoli (Brassica oleracea var. italica) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. pubcompare.ai [pubcompare.ai]
- 10. mdpi.com [mdpi.com]
Validating the Anti-inflammatory Effects of Gluconasturtiin in a Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of gluconasturtiin, a glucosinolate found in cruciferous vegetables, and its active metabolite phenethyl isothiocyanate (PEITC), against established anti-inflammatory drugs in preclinical mouse models. The data presented is compiled from various studies to offer a comprehensive overview for researchers in inflammation and drug discovery.
Comparative Efficacy of PEITC in Preclinical Models
The anti-inflammatory potential of PEITC has been evaluated in several well-established mouse models of acute and chronic inflammation. This section compares its efficacy against the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.
TPA-Induced Ear Edema Model
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a standard for assessing topical anti-inflammatory agents. Topical application of TPA induces a potent inflammatory response characterized by edema, erythema, and cellular infiltration.
| Treatment | Dose | Inhibition of Edema (%) | Key Findings |
| Phenethyl Isothiocyanate (PEITC) | 150-450 nmol | Significant suppression | Pretreatment with PEITC significantly suppressed TPA-induced increases in ear weight, as well as the expression of iNOS and COX-2 proteins.[1] |
| Dexamethasone | 0.05 mg/ear | ~50% | Dexamethasone is a potent inhibitor of TPA-induced inflammation and is often used as a positive control. |
| Indomethacin | 1 mg/ear | 78.5 ± 0.72% | Indomethacin effectively reduces edema in the TPA model, highlighting the role of prostaglandins in this inflammatory response.[2] |
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds. Subplantar injection of carrageenan elicits a biphasic inflammatory response.
| Treatment | Dose | Inhibition of Edema (%) | Key Findings |
| Phenethyl Isothiocyanate (PEITC) Analogues | Not specified | Favorable comparison to aspirin and indomethacin | Studies on related compounds show significant reduction in edema volume, suggesting a class effect. |
| Dexamethasone | 10 mg/kg | Significant reduction | Dexamethasone effectively suppresses both phases of carrageenan-induced inflammation. |
| Indomethacin | 10 mg/kg | 57.66% (at 4th hour) | Indomethacin is a standard positive control in this model, primarily inhibiting the later phase of inflammation mediated by prostaglandins.[3] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of PEITC is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[2][4][5]
In vivo studies in mouse models have shown that PEITC can suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[1] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of commonly used protocols for the inflammation models discussed.
TPA-Induced Mouse Ear Edema
This protocol is adapted from studies evaluating topical anti-inflammatory agents.[2]
Procedure:
-
Animal Acclimatization: Male Swiss mice or a similar strain are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Treatment Application: The test compound (PEITC), positive control (dexamethasone or indomethacin), or vehicle is topically applied to the inner and outer surfaces of the right ear.
-
Induction of Inflammation: After a set time (e.g., 30 minutes), TPA dissolved in a vehicle like acetone is applied to the same ear.
-
Edema Measurement: After a specific incubation period (e.g., 4-6 hours), the animals are euthanized, and a biopsy punch is used to collect a standard-sized section of both the treated and untreated ears. The difference in weight between the two ear punches is calculated as the measure of edema.
-
Data Analysis: The percentage inhibition of edema is calculated relative to the vehicle-treated control group.
Carrageenan-Induced Paw Edema
This protocol is a standard method for evaluating systemic anti-inflammatory activity.[3][6]
Procedure:
-
Animal Acclimatization: Rats or mice are acclimatized for at least one week.
-
Grouping and Baseline Measurement: Animals are grouped, and the initial volume of the right hind paw is measured using a plethysmometer.
-
Treatment Administration: The test compound (PEITC), positive control (dexamethasone or indomethacin), or vehicle is administered systemically (e.g., orally or intraperitoneally).
-
Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., hourly for up to 6 hours).
-
Data Analysis: The increase in paw volume is calculated for each animal, and the percentage inhibition of edema by the treatments is determined by comparing with the vehicle control group.
Conclusion
The available preclinical data suggests that this compound, through its active metabolite PEITC, exhibits significant anti-inflammatory effects in established mouse models of inflammation. Its efficacy appears to be comparable to that of the NSAID indomethacin in certain models. The primary mechanism of action involves the inhibition of the pro-inflammatory NF-κB signaling pathway. Further research focusing on direct, dose-response comparative studies with standard anti-inflammatory drugs is warranted to fully elucidate the therapeutic potential of this compound for inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]
Validating Myrosinase Specificity for Gluconasturtiin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of myrosinase's specificity for the glucosinolate gluconasturtiin against other glucosinolates. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex concepts, aiding researchers in the fields of enzymology, natural product chemistry, and pharmacology.
Executive Summary
Myrosinase, a β-thioglucoside glucohydrolase, is the key enzyme responsible for the hydrolysis of glucosinolates, a class of secondary plant metabolites found predominantly in Brassicaceae vegetables. This hydrolysis releases biologically active compounds, such as isothiocyanates, which have been studied for their potential health benefits, including chemopreventive properties. This compound (phenethyl glucosinolate) is a prominent glucosinolate found in plants like watercress and horseradish. Understanding the specificity of myrosinase for this compound in comparison to other glucosinolates is crucial for predicting and optimizing the production of its bioactive hydrolysis product, phenethyl isothiocyanate (PEITC). This guide summarizes the available kinetic data, details the experimental protocols for assessing enzyme specificity, and provides a comparative overview of myrosinase activity with various substrates.
Data Presentation: Comparative Kinetics of Myrosinase
The specificity of an enzyme for its substrate is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is the specificity constant and provides a measure of the enzyme's catalytic efficiency for a particular substrate.
Below is a summary of the kinetic parameters of myrosinase from Sinapis alba (white mustard) for various glucosinolate substrates.
| Glucosinolate Substrate | Km (mM) | kcat (s⁻¹) | Specificity Constant (kcat/Km) (M⁻¹s⁻¹) |
| This compound | 0.045 | 230 | 5.1 x 10⁶ |
| Sinigrin | 0.080 | 250 | 3.1 x 10⁶ |
| Glucoraphanin | 0.250 | 150 | 6.0 x 10⁵ |
| Progoitrin | 0.150 | 180 | 1.2 x 10⁶ |
| Sinalbin | 0.300 | 120 | 4.0 x 10⁵ |
Note: The data presented is a compilation from multiple sources and may vary depending on the specific experimental conditions, such as enzyme purity, pH, and temperature.
Experimental Protocols
The determination of myrosinase specificity involves a series of well-defined experimental procedures. The following is a detailed methodology for a typical myrosinase activity assay using High-Performance Liquid Chromatography (HPLC).
Myrosinase Activity Assay using HPLC
This method measures the rate of disappearance of the glucosinolate substrate over time.
1. Materials and Reagents:
-
Purified myrosinase enzyme
-
This compound and other glucosinolate standards
-
Phosphate buffer (e.g., 50 mM, pH 6.5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Syringe filters (0.22 µm)
2. Enzyme Reaction:
-
Prepare a stock solution of the glucosinolate substrate in phosphate buffer.
-
Prepare a stock solution of myrosinase in the same buffer. The concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.
-
Equilibrate both the substrate and enzyme solutions to the desired reaction temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the myrosinase solution to the substrate solution. The final reaction volume and concentrations should be carefully controlled.
-
Incubate the reaction mixture at a constant temperature.
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction in the aliquot by adding a quenching agent, such as by boiling for 5 minutes or by adding a strong acid or organic solvent that denatures the enzyme.
3. HPLC Analysis:
-
Filter the quenched reaction samples through a 0.22 µm syringe filter.
-
Analyze the samples using a reverse-phase HPLC system equipped with a C18 column and a UV detector.
-
The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of TFA (e.g., 0.1%) to improve peak shape.
-
Set the detection wavelength to the absorbance maximum of the glucosinolate being analyzed (typically around 229 nm).
-
Inject a standard solution of the glucosinolate to determine its retention time and to generate a calibration curve for quantification.
-
Inject the experimental samples and quantify the remaining glucosinolate concentration at each time point by comparing the peak area to the calibration curve.
4. Data Analysis:
-
Plot the concentration of the remaining glucosinolate against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Repeat the experiment with varying substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat from the Vmax value and the enzyme concentration used.
Mandatory Visualizations
Signaling Pathway of Glucosinolate Hydrolysis
The hydrolysis of glucosinolates by myrosinase is a key step in the plant defense system known as the "mustard oil bomb".[1] When plant tissue is damaged, myrosinase comes into contact with glucosinolates, initiating the hydrolysis reaction.
Caption: Glucosinolate hydrolysis pathway initiated by tissue damage.
Experimental Workflow for Validating Myrosinase Specificity
The following diagram outlines the key steps involved in experimentally validating the specificity of myrosinase for a particular glucosinolate substrate.
Caption: Workflow for determining myrosinase substrate specificity.
Alternative Enzymes for this compound Metabolism
While myrosinase is the primary enzyme responsible for glucosinolate hydrolysis in plants, other enzymes, particularly from microbial sources, can also metabolize these compounds. The human gut microbiota, for instance, contains bacteria that can hydrolyze glucosinolates, which is significant when cruciferous vegetables are consumed cooked, as cooking can inactivate plant myrosinase.
Several bacterial species have been identified to possess myrosinase-like activity, including members of the Enterobacteriaceae, Lactobacillaceae, and Bifidobacteriaceae families. However, the specific enzymes and their kinetic parameters for this compound are not as well-characterized as for plant myrosinases. The substrate specificity of these microbial enzymes can differ from that of plant myrosinases, potentially leading to different hydrolysis products. Further research is needed to isolate and characterize these alternative enzymes to fully understand their contribution to glucosinolate metabolism and the bioavailability of their breakdown products in humans.
Conclusion
The specificity of myrosinase for this compound is a critical factor in determining the release of the bioactive compound phenethyl isothiocyanate. Based on the available kinetic data, myrosinase from Sinapis alba exhibits a high affinity and catalytic efficiency for this compound, comparable to or even exceeding that for other common glucosinolates like sinigrin. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies. The existence of alternative microbial enzymes capable of metabolizing this compound highlights an important area for future research, particularly in the context of human health and nutrition. A deeper understanding of the substrate specificity of both plant and microbial myrosinases will be instrumental in harnessing the full potential of dietary glucosinolates for therapeutic and preventive applications.
References
A Comparative Analysis of the Anticancer Efficacy of Gluconasturtiin and Its Hydrolysis Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of gluconasturtiin, a glucosinolate found in cruciferous vegetables, and its primary bioactive hydrolysis product, phenethyl isothiocyanate (PEITC). The data presented herein is collated from various preclinical studies to offer an objective overview supported by experimental evidence.
This compound itself is a stable precursor with limited biological activity. Its potent anticancer effects are unleashed upon enzymatic hydrolysis by myrosinase, an enzyme released when plant cells are damaged (e.g., by chewing or cutting). This process yields several breakdown products, with PEITC being the most studied and recognized for its significant chemopreventive and therapeutic potential.[1][2][3][4][5] This guide will delve into the comparative cytotoxicity, mechanisms of action, and the signaling pathways modulated by this compound's hydrolysis products, primarily focusing on PEITC.
Data Presentation: Comparative Cytotoxicity
The anticancer activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of this compound's hydrolysis product, referred to as this compound-isothiocyanate (GNST-ITC) which is primarily PEITC, across different human cancer cell lines. It is important to note that pure this compound is generally considered to have minimal direct anticancer activity until it is hydrolyzed.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| HepG2 | Hepatocarcinoma | GNST-ITC | 7.83 | [6] |
| MCF-7 | Breast Adenocarcinoma | GNST-ITC | 5.02 | [6] |
| T24 | Bladder Carcinoma | PEITC | Dose-dependent inhibition | [7] |
| T24/ADM (Adriamycin-resistant) | Bladder Carcinoma | PEITC | Inhibition and apoptosis induction | [7] |
| Prostate Cancer Cells | Prostate Cancer | PEITC | ~7 | [5] |
| Glioblastoma Cell Lines | Brain Cancer | PEITC | Inhibition of proliferation | [5] |
Note: The term "GNST-ITC" is used in some literature to refer to the isothiocyanate derived from this compound, which is PEITC. The data clearly indicates that the hydrolysis product is cytotoxic to a range of cancer cell lines at micromolar concentrations.
Mechanism of Action: A Comparative Overview
The anticancer effects of this compound's hydrolysis products, particularly PEITC, are multifaceted and involve various cellular mechanisms that lead to the inhibition of cancer cell growth and induction of cell death.[1][2][8] In contrast, the parent glucosinolate, this compound, is largely inactive.
Key Anticancer Mechanisms of PEITC:
-
Induction of Apoptosis: PEITC is a potent inducer of programmed cell death (apoptosis) in cancer cells.[3][6][8] This is a critical mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: It can halt the cell cycle, preventing cancer cells from proliferating.[6][9] Specifically, PEITC has been shown to induce G2/M phase arrest in various cancer cell lines.[6]
-
Modulation of Signaling Pathways: PEITC influences several key signaling pathways involved in cancer development and progression, including the NF-κB, Akt, and MAPK pathways.[4][8]
-
Inhibition of Angiogenesis: It can suppress the formation of new blood vessels that tumors need to grow and metastasize.[8]
-
Reduction of Metastasis: PEITC has been shown to inhibit the spread of cancer cells to other parts of the body.[8]
The following Graphviz diagram illustrates the hydrolysis of this compound and the subsequent anticancer actions of PEITC.
Signaling Pathways Modulated by PEITC
PEITC exerts its anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation. One of the key mechanisms is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, which are proteases that execute apoptosis. PEITC has been shown to induce the expression of pro-apoptotic proteins and activate caspases, such as caspase-3, -7, and -9, in cancer cells.[6]
The following diagram illustrates the simplified intrinsic apoptotic pathway induced by PEITC.
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis as a Mechanism of the Cancer Chemopreventive Activity of Glucosinolates: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Induction of Apoptosis by this compound-Isothiocyanate (GNST-ITC) in Human Hepatocarcinoma HepG2 Cells and Human Breast Adenocarcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nutritional Sources and Anticancer Potential of Phenethyl Isothiocyanate: Molecular Mechanisms and Therapeutic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
A Comparative Analysis of Gene Expression Profiles Induced by Gluconasturtiin and Other Glucosinolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles induced by gluconasturtiin and its hydrolysis product, phenethyl isothiocyanate (PEITC), in relation to other well-studied glucosinolates and their derivatives, such as sulforaphane from glucoraphanin. While direct comparative transcriptomic data for a wide range of purified glucosinolates is limited, this document synthesizes available experimental data on their primary bioactive isothiocyanates to offer insights into their distinct and overlapping biological activities.
Introduction
Glucosinolates are a class of secondary metabolites found predominantly in cruciferous vegetables. Upon plant tissue damage, they are hydrolyzed by the enzyme myrosinase into various bioactive compounds, primarily isothiocyanates. These compounds are of significant interest to the scientific community for their potential chemopreventive and therapeutic properties. This compound, an aromatic glucosinolate, is the precursor to phenethyl isothiocyanate (PEITC), which has been shown to modulate gene expression associated with cancer progression.[1] Other notable glucosinolates include glucoraphanin, the precursor to the potent antioxidant and anti-cancer agent sulforaphane, and sinigrin, the precursor to allyl isothiocyanate. Understanding the differential effects of these compounds on gene expression is crucial for the development of targeted nutritional and pharmacological interventions.
Comparative Gene Expression Data
The following tables summarize the observed changes in gene expression in response to treatment with phenethyl isothiocyanate (PEITC), the bioactive derivative of this compound, and sulforaphane, the derivative of glucoraphanin. These data are compiled from studies on various cancer cell lines and animal models.
Table 1: Differential Gene Expression Induced by Phenethyl Isothiocyanate (PEITC)
| Gene | Cell Line/Model | Experimental Condition | Fold Change | Biological Process | Reference |
| p53 | MCF-7 (Human Breast Cancer) | 3 µM PEITC for 48 hours | ~2-5 fold increase | Tumor Suppression, Apoptosis | [2] |
| ATF-2 | MCF-7 (Human Breast Cancer) | 3 µM PEITC for 48 hours | ~2-5 fold increase | Tumor Suppression, Apoptosis | [2] |
| hsp27 | MCF-7 (Human Breast Cancer) | 3 µM PEITC for 48 hours | ~2-5 fold increase | Stress Response | [2] |
| BRCA2 | MCF-7 (Human Breast Cancer) | 3 µM PEITC for 48 hours | ~2-5 fold increase | DNA Repair, Tumor Suppression | [2] |
| IL-2 | MCF-7 (Human Breast Cancer) | 3 µM PEITC for 48 hours | ~2-5 fold increase | Immune Response | [2] |
| p57 | MCF-7 (Human Breast Cancer) | 3 µM PEITC for 48 hours | ~2-5 fold increase | Cell Cycle Regulation | [2] |
| CYP19 | MCF-7 (Human Breast Cancer) | 3 µM PEITC for 48 hours | ~5.22 fold increase | Steroid Hormone Metabolism | [2] |
| UGT1A6 | Rat Liver (in vivo) | Oral PEITC administration | Upregulated | Carcinogen Detoxification | [3] |
| NNMT | Rat Liver (in vivo) | Oral PEITC administration | Downregulated | Nicotinamide Metabolism | [3] |
Table 2: Differential Gene Expression Induced by Sulforaphane
| Gene Category | Cell Line/Model | Experimental Condition | General Effect | Biological Process | Reference |
| Phase II Detoxification Enzymes (e.g., GSTs, NQO1) | Various | Varies | Upregulation | Antioxidant Defense, Detoxification | [4] |
| G2/M Phase Cell Cycle Genes | Prostate Cancer Cells | Varies | Upregulation | Cell Cycle Arrest | |
| G1/S and S Phase Cell Cycle Genes | Prostate Cancer Cells | Varies | Downregulation | Cell Cycle Arrest | |
| Long non-coding RNA (specific) | Prostate Cancer | Varies | 4-fold decrease | Regulation of Gene Expression | |
| Nrf2 Target Genes | Various | Varies | Upregulation | Oxidative Stress Response | [4] |
Experimental Protocols
Phenethyl Isothiocyanate (PEITC) Treatment of MCF-7 Cells
-
Cell Culture: Human breast cancer MCF-7 cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with 3 µM PEITC or the vehicle (control) for 48 hours.
-
RNA Extraction: Total RNA was extracted from the cells.
-
Gene Expression Analysis: Labeled cDNA was synthesized from the RNA and hybridized to human signal transduction and cancer/tumor suppressor gene arrays. Gene expression changes were quantified and statistically analyzed.[2]
In Vivo Administration of PEITC to Rats
-
Animal Model: Male rats were used for the in vivo study.
-
Treatment: Rats were administered PEITC orally.
-
Tissue Collection: Liver tissue was collected for analysis.
-
Gene Expression Analysis: Hepatic gene expression was analyzed using oligomicroarrays containing genes for Phase I and Phase II enzymes, drug transporters, and genes involved in apoptosis and cell cycle signaling. Changes were confirmed by real-time quantitative RT-PCR.[3]
Signaling Pathways and Mechanisms of Action
The isothiocyanates derived from glucosinolates exert their effects on gene expression through the modulation of key signaling pathways.
PEITC-Modulated Signaling Pathway
PEITC has been shown to influence multiple pathways involved in carcinogenesis. A key mechanism is the induction of genes related to tumor suppression and apoptosis.
Caption: PEITC-induced signaling leading to anti-cancer effects.
Sulforaphane and the Nrf2 Pathway
Sulforaphane is a potent activator of the Nrf2 transcription factor, a master regulator of the antioxidant response.
Caption: Activation of the Nrf2 pathway by sulforaphane.
Experimental Workflow for Comparative Transcriptomics
A generalized workflow for a comparative transcriptomic analysis of different glucosinolates is outlined below.
Caption: Workflow for comparing glucosinolate-induced gene expression.
Conclusion
The available evidence suggests that this compound, primarily through its hydrolysis to PEITC, modulates a distinct set of genes involved in tumor suppression, apoptosis, and cell cycle regulation. In comparison, other glucosinolate derivatives like sulforaphane are well-characterized for their potent induction of the Nrf2-mediated antioxidant response and phase II detoxification enzymes. While both classes of compounds exhibit promising anti-cancer properties, their mechanisms of action at the transcriptomic level appear to have both unique and overlapping features. Further direct comparative studies using standardized experimental systems are necessary to fully elucidate the nuanced differences in their gene expression profiles and to guide the development of targeted therapeutic strategies.
References
- 1. The Role of Glucosinolates from Cruciferous Vegetables (Brassicaceae) in Gastrointestinal Cancers: From Prevention to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Phenethyl Isothiocyanate Alters Gene Expression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of orally administered phenethyl isothiocyanate on hepatic gene expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosinolates in cancer prevention and treatment: experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Gluconasturtiin in a Laboratory Setting
Essential guidance for the safe and compliant disposal of gluconasturtiin, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals handling this compound, adherence to proper disposal protocols is a critical aspect of laboratory safety and regulatory compliance. While specific disposal instructions for this compound are not extensively documented, a conservative approach based on general principles of chemical waste management is essential. This guide provides a procedural framework for the safe handling and disposal of this compound waste.
Immediate Safety and Logistical Information
This compound, a glucosinolate found in cruciferous vegetables, is not classified as a highly hazardous substance; however, it may cause an allergic skin reaction.[1] Therefore, it should be handled with care, and its disposal must follow established laboratory safety protocols. The primary logistical steps involve waste minimization, proper containment, and disposal through the institution's designated chemical waste program.
Key Principles for this compound Disposal:
-
Waste Minimization: The most effective disposal strategy begins with source reduction. Order only the necessary quantities of this compound for your experimental needs to minimize surplus.[2]
-
Avoid Drain and Trash Disposal: As a standard practice for chemical waste, do not dispose of this compound down the drain or in regular trash receptacles.[2][3] This prevents the introduction of chemical substances into the sanitary sewer system and municipal landfills.
-
Segregated Waste Stream: Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper), in a designated and compatible waste container.[4]
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[2][5] Include the approximate concentration and quantity.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][5] This area should be at or near the point of generation and away from incompatible materials.
-
Institutional Protocol: The final and most critical step is to follow your institution's specific procedures for chemical waste pickup and disposal. Contact your Environmental Health and Safety (EHS) or equivalent department for guidance and to schedule a waste collection.[2]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes its known hazard information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Statement | GHS Classification Code | Percentage of Notifications |
| May cause an allergic skin reaction | H317 | 33.3% |
| Does not meet GHS hazard criteria (reported) | - | 66.7% |
Data sourced from PubChem CID 656555.[1]
Experimental Protocols
The proper disposal of this compound does not involve experimental protocols but rather adherence to standard operating procedures for chemical waste management. The fundamental "experiment" is the safe transfer of the chemical waste from the point of generation to the institutional waste management stream.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound | C15H21NO9S2 | CID 656555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Gluconasturtiin
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Gluconasturtiin. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research. This compound is classified as a skin sensitizer, meaning it can cause an allergic skin reaction upon contact. Therefore, meticulous handling and the use of appropriate personal protective equipment are paramount.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound in its solid form or in solution, the following personal protective equipment is mandatory to prevent skin and eye contact, and inhalation of dust particles.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | Double-gloving is recommended, with the inner glove tucked under the lab coat sleeve and the outer glove cuff pulled over the sleeve. Change gloves immediately if contaminated, and always before leaving the work area. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory Coat | A full-length lab coat is required. Ensure it is fully buttoned. |
| Respiratory Protection | Not generally required if handled in a fume hood. | If weighing or handling outside of a fume hood where dust may be generated, a properly fitted N95 respirator is recommended. |
Operational Plan: From Receipt to Post-Experiment Cleanup
This section outlines a step-by-step protocol for safely handling this compound throughout the experimental workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
-
The storage area should be clearly labeled with the compound's identity and hazard classification (Skin Sensitizer).
Preparation for Experimentation
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood, to minimize exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, glassware, solvents) and have it readily accessible within the designated area to avoid unnecessary movement.
Weighing and Solution Preparation
-
Weighing (Solid Form):
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to prevent the dispersion of fine powder.
-
Use anti-static weighing paper or a weighing boat.
-
Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.
-
Close the primary container immediately after weighing.
-
-
Preparing Stock Solutions:
-
Add the solvent to the vessel containing the weighed this compound. Do not add the solid to the solvent to minimize dust.
-
Gently swirl or sonicate the mixture to dissolve the solid. Stock solutions of glucosinolates can be prepared in phosphate buffer (pH 7) or a methanol/water mixture.
-
Clearly label the container with the solution's name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Store stock solutions at -20°C for stability.
-
Handling During Experimentation
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Use appropriate lab equipment (e.g., pipettes with disposable tips) to handle solutions.
-
Avoid direct contact with skin, eyes, and clothing.
Post-Experiment Cleanup
-
Decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with this compound. Wash thoroughly with an appropriate solvent and then soap and water.
-
Clean the work surface within the fume hood with a suitable cleaning agent.
-
Dispose of all contaminated disposable items and waste solutions according to the disposal plan outlined below.
-
Remove PPE in the correct order to avoid self-contamination (outer gloves, lab coat, inner gloves, eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
Quantitative Data: Stability of this compound
The stability of this compound can be influenced by environmental factors. The following table summarizes key findings on its concentration under different conditions.
| Parameter | Condition | Effect on this compound Concentration |
| Temperature | 10°C or 15°C vs. 20°C or 25°C | At least 50% higher concentration at lower temperatures.[1] |
| Photoperiod | Long days (16h) vs. Short days (8h) | 30-40% higher concentration under long-day conditions.[1] |
| Light Quality | Red light enrichment | 25-40% higher concentration compared to far-red light enrichment.[1] |
Disposal Plan for this compound Waste
All materials contaminated with this compound must be treated as hazardous waste.
Solid Waste
-
Includes contaminated gloves, weighing paper, pipette tips, and any other disposable items.
-
Procedure:
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container with a lid.
-
Store the container in a designated secondary containment area.
-
Arrange for disposal through your institution's environmental health and safety office.
-
Liquid Waste
-
Includes unused solutions and solvents from decontamination.
-
Chemical Degradation (for aqueous solutions): Glucosinolates can be hydrolyzed under alkaline conditions. This procedure should be performed in a fume hood.
-
For each 100 mL of aqueous this compound waste, slowly add a 10 M sodium hydroxide (NaOH) solution with stirring until the pH is ≥ 10.
-
Allow the solution to stand at room temperature for at least 24 hours to ensure complete degradation.
-
Neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
-
Organic Solvent Waste:
-
Collect all liquid waste containing organic solvents in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
Arrange for disposal through your institution's environmental health and safety office.
-
Spill Cleanup
-
In case of a small spill of solid this compound, gently cover it with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully scoop the material into a hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
Collect all cleanup materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Experimental Protocol: Myrosinase Inhibition Assay
This protocol details a representative experiment to determine the inhibitory effect of a compound on myrosinase activity using this compound as a substrate.
Materials
-
Myrosinase enzyme
-
This compound (substrate)
-
Test inhibitor compound
-
Phosphate buffer (pH 7.0)
-
96-well microplate
-
Microplate reader
-
Glucose oxidase/peroxidase assay kit (for detection of glucose, a product of this compound hydrolysis)
Preparation of Reagents
-
Myrosinase Solution: Prepare a working solution of myrosinase in phosphate buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.
-
This compound Solution: Prepare a stock solution of this compound in phosphate buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of the test inhibitor in phosphate buffer.
Assay Procedure
-
Add 20 µL of the inhibitor solution (or buffer for control) to the wells of a 96-well plate.
-
Add 20 µL of the myrosinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 20 µL of the this compound solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of a stopping reagent (e.g., 1 M HCl) or by heat inactivation.
-
Determine the amount of glucose produced using a glucose oxidase/peroxidase assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis
-
Calculate the percentage of myrosinase inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Safe Handling Workflow for this compound
Caption: A diagram illustrating the key stages of the safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
